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  • Product: 1-Phenylphenacyl sulfide
  • CAS: 106991-84-8

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-Phenylphenacyl sulfide

An In-depth Technical Guide to 1-Phenylphenacyl Sulfide: Properties, Synthesis, and Applications Abstract 1-Phenylphenacyl sulfide, systematically known as 1-phenyl-2-(phenylthio)ethanone, is a bifunctional organic molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Phenylphenacyl Sulfide: Properties, Synthesis, and Applications

Abstract

1-Phenylphenacyl sulfide, systematically known as 1-phenyl-2-(phenylthio)ethanone, is a bifunctional organic molecule featuring a central keto-sulfide backbone. This structure imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. The presence of a reactive carbonyl group, an acidic α-methylene bridge, and a thioether linkage allows for diverse chemical transformations. This guide provides a comprehensive analysis of the physical and chemical properties of 1-Phenylphenacyl sulfide, detailed protocols for its synthesis and characteristic reactions, and an exploration of its potential applications for researchers in drug discovery and the chemical sciences.

Introduction: The Structural Significance of α-Keto Sulfides

The α-keto sulfide moiety is a prominent structural motif in synthetic organic chemistry. The combination of a carbonyl group and an adjacent sulfur atom creates a unique electronic environment. The sulfur atom can modulate the acidity of the α-protons, and the entire framework serves as a versatile precursor for a variety of molecular architectures. Traditional syntheses of β-keto sulfides often involve the reaction of mercaptans with α-haloketones or the reaction of sulfenyl halides with enolates.[1] 1-Phenylphenacyl sulfide, with its two aromatic rings, represents a foundational structure within this class, offering a template for derivatization and exploration in fields such as materials science and pharmacology. The thioether linkage is particularly significant in drug design, as it can participate in hydrogen bonding and be readily oxidized to the corresponding sulfoxide or sulfone, allowing for the fine-tuning of a molecule's steric and electronic properties.

Physicochemical Properties

The physical and chemical properties of 1-Phenylphenacyl sulfide are dictated by its molecular structure, which includes two phenyl rings, a ketone, and a sulfide linkage. While experimental data for some properties are not widely published, we can infer many characteristics from its structure and data from closely related compounds.

Core Identifiers and Properties
PropertyValueSource
IUPAC Name 1-phenyl-2-(phenylthio)ethanone[2]
Synonyms Phenacyl phenyl sulfide, α-(Phenylthio)acetophenone[2]
CAS Number 16222-10-9[2]
Molecular Formula C₁₄H₁₂OS[2][3][4]
Molecular Weight 228.31 g/mol [2][3][4]
Appearance White to off-white solid (predicted)Inferred
Melting Point 55-57 °CInferred from similar compounds
Boiling Point 367.1 °C at 760 mmHg (Calculated)[4]
Density 1.174 g/cm³ (Calculated)[4]
Solubility Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate.Inferred from structure
XLogP3-AA 3.8[2]
Spectroscopic Profile

The spectroscopic data provides confirmation of the molecular structure of 1-Phenylphenacyl sulfide.

  • ¹H NMR Spectroscopy (Predicted):

    • δ ~4.3 ppm (s, 2H): Methylene protons (-S-CH₂-C=O) alpha to both the sulfur atom and the carbonyl group.

    • δ ~7.2-7.6 ppm (m, 8H): Aromatic protons of the phenylthio group and three protons of the benzoyl group.

    • δ ~7.9-8.1 ppm (m, 2H): Aromatic protons ortho to the carbonyl group on the benzoyl ring, shifted downfield due to the deshielding effect of the ketone.

  • ¹³C NMR Spectroscopy (Predicted):

    • δ ~45 ppm: Methylene carbon (-S-CH₂-C=O).

    • δ ~127-135 ppm: Aromatic carbons.

    • δ ~195 ppm: Carbonyl carbon (C=O).

  • Infrared (IR) Spectroscopy:

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

    • ~1685 cm⁻¹: Strong absorption characteristic of the C=O (ketone) stretch. This is a key diagnostic peak.

    • ~1590, 1480, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

    • ~750, 690 cm⁻¹: C-H bending vibrations for monosubstituted benzene rings.

    • The C-S stretch is typically weak and falls in the 800-600 cm⁻¹ region.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M⁺): m/z = 228.

    • Key Fragmentation Peaks: m/z = 105 (benzoyl cation, [C₆H₅CO]⁺) and m/z = 123 (phenylthiomethyl cation, [C₆H₅SCH₂]⁺).[2]

Chemical Properties and Reactivity

1-Phenylphenacyl sulfide is a trifunctional molecule with three primary sites of reactivity: the sulfur atom, the α-methylene protons, and the carbonyl group.

Synthesis of 1-Phenylphenacyl Sulfide

The most direct and common method for the synthesis of α-keto sulfides is the nucleophilic substitution of an α-halo ketone with a thiolate. For 1-Phenylphenacyl sulfide, this involves the reaction of a phenacyl halide (e.g., phenacyl bromide) with thiophenol in the presence of a base.

Synthesis cluster_reactants Reactants cluster_products Products Thiophenol Thiophenol reaction_center Thiophenol->reaction_center Base Base (e.g., Et₃N, K₂CO₃) Base->reaction_center PhenacylBromide Phenacyl Bromide PhenacylBromide->reaction_center Product 1-Phenylphenacyl Sulfide Salt H-Base⁺ Br⁻ reaction_center->Product reaction_center->Salt

Caption: Synthesis of 1-Phenylphenacyl Sulfide via Nucleophilic Substitution.

Protocol: Synthesis of 1-Phenylphenacyl Sulfide

  • Reagents and Setup: To a solution of thiophenol (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add a base (1.1 eq.), for instance, triethylamine or potassium carbonate. Stir the mixture at room temperature.

  • Addition of Electrophile: Slowly add a solution of 2-bromoacetophenone (phenacyl bromide) (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting materials are no longer visible.

  • Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts. If the solvent is volatile, remove it under reduced pressure.

  • Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 1-Phenylphenacyl sulfide.

Key Chemical Transformations

The structure of 1-Phenylphenacyl sulfide allows for several important chemical transformations.

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Oxidation Sulfide 1-Phenylphenacyl Sulfide Sulfoxide 1-Phenylphenacyl Sulfoxide Sulfide->Sulfoxide [O] (e.g., 1 eq. m-CPBA) Sulfone 1-Phenylphenacyl Sulfone Sulfoxide->Sulfone [O] (e.g., >2 eq. m-CPBA)

Caption: Stepwise Oxidation of 1-Phenylphenacyl Sulfide.

This transformation is crucial in medicinal chemistry as it significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. For example, the resulting β-keto sulfone is a valuable synthetic intermediate.[2]

The protons on the methylene carbon, situated between the carbonyl and sulfide groups, are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a stabilized enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new carbon-carbon bonds, allowing for further functionalization of the scaffold.

Enolate_Reaction KetoSulfide 1-Phenylphenacyl Sulfide Enolate Enolate Intermediate KetoSulfide->Enolate + Base - H⁺ AlkylatedProduct α-Alkylated Product Enolate->AlkylatedProduct + R-X (Electrophile)

Caption: α-Alkylation via Enolate Intermediate.

The ketone functionality can undergo a wide range of standard carbonyl reactions. For example, it can be reduced to the corresponding secondary alcohol, 1-phenyl-2-(phenylthio)ethanol[5], using reducing agents like sodium borohydride (NaBH₄). This transformation introduces a new stereocenter, opening avenues for stereoselective synthesis.

Applications in Research and Drug Development

While specific applications of 1-Phenylphenacyl sulfide itself are not extensively documented in mainstream literature, its core structure is highly relevant to drug discovery and development.

Scaffold for Medicinal Chemistry

The 1-phenyl-2-(phenylamino)ethanone scaffold, which is structurally analogous to 1-Phenylphenacyl sulfide, has been investigated for the development of novel antibacterial agents. Derivatives of this scaffold have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[6][7] This suggests that the 1-phenyl-2-(phenylthio)ethanone core could serve as a valuable starting point for designing new MCR-1 inhibitors or other antibacterial compounds. The ability to modify both phenyl rings and the central keto-sulfide linker provides a rich chemical space for optimization of activity and pharmacokinetic properties.

Intermediate in Organic Synthesis

As demonstrated by its reactivity, 1-Phenylphenacyl sulfide is a useful building block in organic synthesis. The ability to perform selective transformations at its three reactive sites allows for the construction of more complex molecules. The oxidation to β-keto sulfones, for instance, generates intermediates that can participate in a variety of coupling and condensation reactions.[2]

Conclusion

1-Phenylphenacyl sulfide is a molecule of significant synthetic utility and potential pharmacological relevance. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive and versatile platform for both academic research and industrial applications. The physicochemical and spectroscopic properties outlined in this guide provide a foundational understanding for scientists working with this compound. Further exploration of this and related α-keto sulfide scaffolds is likely to yield novel therapeutic agents and innovative synthetic methodologies.

References

  • PubChem. (n.d.). 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Catalysis. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Phenacyl phenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • New Journal of Chemistry. (2026). Cu(ii)/I2 mediated synthesis of α-keto esters via C(sp2)–C(sp) bond cleavage of 1,2-alkynediones followed by C–O bond formation. Royal Society of Chemistry. Retrieved from [Link]

  • PMC. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). New synthetic reactions. A chemoselective approach to cleavage .alpha. to a carbonyl group via .beta.-keto sulfides. Preparation of 1,2-diketones. American Chemical Society. Retrieved from [Link]

  • Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(phenylthio)phenyl]-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3 . Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone ( 11 ). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0270806). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0270806). Retrieved from [Link]

  • PMC. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Studies on The Oxidation of 1-Phenyl Ethanol and Its para-Substituted Derivatives by Potassium Dichromate in Aqueous Acetic Acid Medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-(phenylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Synthesis of Phenacyl Sulfide Derivatives: Mechanistic Insights and Protocols

Executive Summary & Structural Clarification Alpha-ketosulfides are highly versatile building blocks in medicinal chemistry, frequently serving as precursors for heterocyclic scaffolds (e.g., thiazoles, benzothiazines) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

Alpha-ketosulfides are highly versatile building blocks in medicinal chemistry, frequently serving as precursors for heterocyclic scaffolds (e.g., thiazoles, benzothiazines) and as active photoinitiators in radical cleavage photoreactions[1].

A critical prerequisite in synthetic planning is stoichiometric and structural fidelity. The requested target, 1-phenylphenacyl sulfide (also known as didesyl sulfide, C₂₈H₂₂O₂S)[2], possesses an α-phenyl group on both sides of the sulfide linkage. Synthesizing this directly from phenacyl bromide (C₈H₇BrO) is stoichiometrically impossible without a complex, low-yield α-phenylation step.

Instead, the canonical thioetherification of phenacyl bromide yields phenacyl phenyl sulfide (C₁₄H₁₂OS)[3] when reacted with thiophenol. To ensure maximum utility for drug development professionals, this whitepaper provides the optimized, self-validating protocols for both the canonical phenacyl phenyl sulfide synthesis and the true 1-phenylphenacyl sulfide synthesis (utilizing the correct precursor, desyl bromide).

StructuralDivergence PB Phenacyl Bromide (Ph-CO-CH2-Br) PPS Phenacyl Phenyl Sulfide (Ph-CO-CH2-S-Ph) PB->PPS + Thiophenol (Target A) DB Desyl Bromide (Ph-CO-CH(Ph)-Br) DDS 1-Phenylphenacyl Sulfide (Didesyl Sulfide) DB->DDS + Na2S (Target B)

Figure 1: Structural divergence between phenacyl phenyl sulfide and 1-phenylphenacyl sulfide.

Mechanistic Rationale: The S_N2 Thioetherification

Phenacyl bromide is an exceptionally potent electrophile. The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly lowering the energy of the σ* orbital of the C-Br bond. This accelerates S_N2 nucleophilic attack by thiolate anions[3].

Causality Behind Reagent Selection:

  • Nucleophile: Thiophenolate anion (generated in situ). Thiolates are highly polarizable, making them excellent "soft" nucleophiles ideal for attacking the sp³ carbon rather than the "hard" carbonyl carbon.

  • Base (K₂CO₃): Why not use NaOH? Strong aqueous bases can cause competitive hydrolysis of the bromide to an α-hydroxy ketone, or induce base-catalyzed aldol condensation of the acetophenone moiety. K₂CO₃ is a mild, insoluble base in acetone that acts as an acid scavenger to deprotonate the thiol without promoting side reactions.

  • Solvent (Acetone): Polar aprotic solvents leave the thiolate anion unsolvated and highly reactive, driving the reaction to completion at room temperature.

Quantitative Data Presentation

To aid in analytical tracking and reagent calculation, the physical properties of the target sulfides and their precursors are summarized below:

Compound NameIUPAC / SynonymMolecular FormulaPrecursorNucleophileMonoisotopic Mass
Phenacyl Phenyl Sulfide 2-(Phenylthio)acetophenoneC₁₄H₁₂OSPhenacyl BromideThiophenol228.06 Da
Diphenacyl Sulfide Bis(2-oxo-2-phenylethyl) sulfideC₁₆H₁₄O₂SPhenacyl BromideSodium Sulfide270.07 Da
1-Phenylphenacyl Sulfide Bis(1,2-diphenylethanone-2-yl) sulfideC₂₈H₂₂O₂SDesyl BromideSodium Sulfide422.13 Da

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of Phenacyl Phenyl Sulfide (Canonical)

Reagents: Phenacyl bromide (1.0 eq), Thiophenol (1.1 eq), K₂CO₃ (1.5 eq), Anhydrous Acetone (0.5 M).

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenacyl bromide in anhydrous acetone.

  • Base Addition: Suspend finely powdered K₂CO₃ in the solution. Causality: The heterogeneous mixture prevents localized spikes in basicity.

  • Nucleophile Introduction: Add thiophenol dropwise via syringe over 10 minutes. Causality: Thiophenol addition is exothermic; dropwise addition prevents solvent boiling and suppresses oxidative disulfide formation.

  • Reaction: Stir at 25°C for 2 hours.

  • Workup: Filter the mixture through a Celite pad to remove KBr salts and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield white crystals.

Self-Validating Quality Control:

  • Sensory/Visual: The potent lachrymatory effect of phenacyl bromide will dissipate entirely.

  • Chromatography (TLC): Run in 9:1 Hexane:Ethyl Acetate. The product sulfide will elute higher (less polar) than the starting bromide.

  • Spectroscopy: Polarographic and spectroscopic analysis confirms the C-S bond formation[4]. In ¹H NMR, the diagnostic singlet of the α-protons shifts upfield from ~4.4 ppm (C-Br) to ~4.1 ppm (C-S).

SynthesisWorkflow Start Starting Material: Phenacyl Bromide Prep Dissolve in Acetone (Polar Aprotic) Start->Prep Base Add K2CO3 (Acid Scavenger) Prep->Base Nuc Dropwise Thiophenol (Exotherm Control) Base->Nuc React Stir at 25°C (2h) Monitor via TLC Nuc->React Workup Filter Salts & Concentrate React->Workup Product Recrystallize: Phenacyl Phenyl Sulfide Workup->Product

Figure 2: Step-by-step experimental workflow for the SN2 thioetherification of phenacyl bromide.

Protocol B: Synthesis of 1-Phenylphenacyl Sulfide (Didesyl Sulfide)

Reagents: Desyl bromide (2.0 eq), Na₂S·9H₂O (1.1 eq), Ethanol (0.3 M).

  • Dissolve desyl bromide in warm ethanol.

  • Dissolve Na₂S·9H₂O in a minimum amount of water and add dropwise to the ethanolic solution.

  • Reflux for 3 hours. Causality: The increased steric hindrance of the α-phenyl group requires thermal energy to drive the double S_N2 displacement.

  • Cool to 0°C to precipitate the symmetrical sulfide.

  • Filter and wash with cold water and cold ethanol.

Self-Validating Quality Control:

  • Precipitation: The product naturally crashes out of the ethanolic solution upon cooling, acting as an internal visual indicator of reaction completion.

  • Mass Spectrometry: Expected monoisotopic mass ~422.13 Da[2].

Sources

Foundational

An In-Depth Technical Guide to 1-Phenylphenacyl Sulfide: Synthesis, Spectroscopic Characterization, and Theoretical Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenylphenacyl sulfide, also known as 1-phenyl-2-(phenylthio)ethanone or α-(phenylthio)acetophenone, is an α-keto sulfide that holds significance...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylphenacyl sulfide, also known as 1-phenyl-2-(phenylthio)ethanone or α-(phenylthio)acetophenone, is an α-keto sulfide that holds significance as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and a theoretical exploration of its molecular structure, in the absence of a publicly available crystal structure. By elucidating the relationship between its structure and properties, this document aims to equip researchers with the foundational knowledge required for its effective utilization in synthetic and medicinal chemistry endeavors.

Introduction

α-Keto sulfides are a class of organic compounds characterized by a carbonyl group adjacent to a thioether linkage. This unique structural motif imparts a rich and diverse reactivity profile, making them valuable building blocks in the synthesis of various heterocyclic compounds and other complex molecules.[1] 1-Phenylphenacyl sulfide, with its two phenyl rings, serves as a key exemplar of this class, offering a scaffold that can be readily modified for various applications.

The strategic placement of the sulfur atom alpha to the carbonyl group influences the electronic properties of both functionalities. The sulfur atom can stabilize adjacent carbanions and participate in various oxidation and rearrangement reactions, while the ketone provides a handle for nucleophilic additions and condensations. This guide will delve into the practical aspects of synthesizing and characterizing this compound, providing a solid foundation for its application in research and development.

Synthesis of 1-Phenylphenacyl Sulfide

The most common and direct route to 1-Phenylphenacyl sulfide is through the nucleophilic substitution of an α-haloketone with a sulfur nucleophile. Specifically, the reaction of phenacyl bromide (2-bromo-1-phenylethanone) with thiophenol is a well-established method.[2]

Causality Behind Experimental Choices

The choice of reactants and conditions is dictated by the principles of nucleophilic substitution reactions (SN2). Phenacyl bromide is an excellent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon susceptible to nucleophilic attack. Thiophenol is a potent sulfur nucleophile, and its reactivity can be further enhanced by conversion to the more nucleophilic thiophenolate anion using a mild base. The choice of solvent is also critical; a polar aprotic solvent like ethanol or acetone can effectively solvate the ions involved without interfering with the nucleophile's reactivity.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

The following protocol describes a typical laboratory-scale synthesis of 1-Phenylphenacyl sulfide.

Materials:

  • Phenacyl bromide (2-bromo-1-phenylethanone)

  • Thiophenol

  • Triethylamine or Sodium hydroxide

  • Ethanol (or other suitable polar aprotic solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenacyl bromide (1.0 eq) in ethanol.

  • Addition of Nucleophile and Base: To this solution, add thiophenol (1.0-1.1 eq). Subsequently, add a mild base such as triethylamine (1.1 eq) or a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. The base deprotonates the thiophenol to form the more reactive thiophenolate anion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove any unreacted thiophenol and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Phenylphenacyl sulfide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product phenacyl_bromide Phenacyl Bromide reaction Nucleophilic Substitution (Ethanol, RT or heat) phenacyl_bromide->reaction thiophenol Thiophenol thiophenol->reaction base Base (e.g., Et3N) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 1-Phenylphenacyl Sulfide purification->product

Caption: Workflow for the synthesis of 1-Phenylphenacyl sulfide.

Molecular Structure: A Theoretical Perspective

As of the writing of this guide, a definitive crystal structure of 1-Phenylphenacyl sulfide determined by X-ray diffraction has not been reported in the public domain. However, a robust understanding of its molecular geometry and potential intermolecular interactions can be derived from theoretical principles and computational modeling.

Predicted Molecular Geometry

The molecule consists of a central keto-sulfide core with two flanking phenyl groups. The geometry around the carbonyl carbon is expected to be trigonal planar with bond angles close to 120°. The sulfur atom will adopt a bent geometry with a C-S-C bond angle of approximately 100-105°, which is typical for diaryl or alkyl-aryl sulfides.

Key Structural Features:

  • Rotatable Bonds: There are several rotatable single bonds in the molecule, including the C-C bond between the carbonyl and the methylene group, the C-S bonds, and the C-phenyl bonds. This conformational flexibility will influence the overall shape of the molecule and its packing in the solid state.

  • Planarity: While the phenyl rings themselves are planar, the overall molecule is not expected to be planar due to the sp³ hybridized methylene carbon and the bent geometry at the sulfur atom.

Table of Predicted Bond Lengths and Angles:

Bond/AnglePredicted ValueJustification
C=O Bond Length~1.22 ÅTypical for a ketone carbonyl group.
C-S Bond Lengths~1.80 ÅAverage C-S single bond length in thioethers.
C-C (phenyl)~1.39 ÅStandard aromatic C-C bond length.
C-C (keto-CH₂)~1.52 ÅTypical sp²-sp³ C-C single bond length.
∠ O=C-C~120°Consistent with sp² hybridization of the carbonyl carbon.
∠ C-S-C~103°Reflects the bent geometry around a divalent sulfur atom.
Potential Intermolecular Interactions and Crystal Packing

In a hypothetical crystal lattice, the packing of 1-Phenylphenacyl sulfide molecules would be governed by a combination of weak intermolecular forces:

  • Van der Waals Forces: These will be the dominant interactions, arising from the large nonpolar surface area of the two phenyl rings.

  • Dipole-Dipole Interactions: The polar carbonyl group will induce dipole-dipole interactions, contributing to the stability of the crystal lattice.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen are also likely to play a role in directing the crystal packing.

Diagram of the Predicted Molecular Structure:

Caption: 2D representation of the molecular structure of 1-Phenylphenacyl sulfide.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 1-Phenylphenacyl sulfide. The following sections detail the expected spectral data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.2-8.0 ppm): The protons on the two phenyl rings will appear as a complex multiplet in this region. The protons on the phenyl ring attached to the carbonyl group may be shifted slightly downfield compared to those on the phenylthio group.

  • Methylene Protons (δ ~4.3 ppm): The two protons of the methylene group (-CH₂-) alpha to the carbonyl group will appear as a singlet. The chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl and sulfur atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon will appear as a characteristic downfield signal.

  • Aromatic Carbons (δ 125-140 ppm): The carbons of the two phenyl rings will resonate in this region, with the ipso-carbons (carbons directly attached to other groups) showing distinct chemical shifts.

  • Methylene Carbon (δ ~45 ppm): The methylene carbon will appear as a signal in the aliphatic region, shifted downfield due to the adjacent electron-withdrawing groups.

Table of Expected NMR Data:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.2 - 8.0MultipletAromatic protons (10H)
¹H~4.3SingletMethylene protons (-CH₂-, 2H)
¹³C~195-Carbonyl carbon (C=O)
¹³C125 - 140-Aromatic carbons (12C)
¹³C~45-Methylene carbon (-CH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • C=O Stretch (ν ~1685 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl stretching vibration of an aryl ketone. Conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone.

  • Aromatic C-H Stretch (ν >3000 cm⁻¹): Weak to medium bands in this region are indicative of the C-H stretching vibrations of the aromatic rings.

  • Aliphatic C-H Stretch (ν <3000 cm⁻¹): Weak bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene group.

  • Aromatic C=C Bending (ν 1600-1450 cm⁻¹): Several medium to strong bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-S Stretch (ν ~700-600 cm⁻¹): A weak absorption in this region can sometimes be attributed to the C-S stretching vibration, although it is often difficult to assign definitively.

Table of Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
>3000WeakAromatic C-H stretch
<3000WeakAliphatic C-H stretch
~1685StrongCarbonyl (C=O) stretch
1600-1450MediumAromatic C=C bending

Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in 1-Phenylphenacyl sulfide makes it a versatile substrate for a variety of chemical transformations.

Reactivity at the Carbonyl Group

The ketone functionality can undergo standard reactions such as:

  • Reduction: Reduction with agents like sodium borohydride will yield the corresponding secondary alcohol, 1-phenyl-2-(phenylthio)ethanol.[3]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactivity at the α-Carbon

The methylene protons are acidic due to the presence of the adjacent carbonyl and sulfur groups. This allows for deprotonation with a suitable base to form an enolate, which can then react with various electrophiles, enabling C-C bond formation at the α-position.

Reactivity involving the Sulfur Atom

The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives have different electronic and steric properties and can be useful in their own right.

Potential Applications

The primary application of 1-Phenylphenacyl sulfide is as an intermediate in organic synthesis. The broader class of α-keto sulfides has been explored for various applications, suggesting potential avenues for this specific compound:

  • Synthesis of Heterocycles: α-Keto sulfides are valuable precursors for the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles.

  • Pharmaceutical and Agrochemical Research: The diaryl sulfide and ketone motifs are present in many biologically active molecules. For instance, some diaryl sulfides have shown potential as antitubulin and cytotoxic agents.[4] The 1-phenyl-2-(phenylamino)ethanone scaffold, a close analogue, has been investigated for its inhibitory activity against certain antibiotic resistance enzymes.[5] This suggests that derivatives of 1-Phenylphenacyl sulfide could be of interest in drug discovery programs.

  • Materials Science: The aromatic nature and the presence of a polarizable sulfur atom could make derivatives of 1-Phenylphenacyl sulfide interesting candidates for the development of new organic materials with specific electronic or optical properties.

Conclusion

1-Phenylphenacyl sulfide is a valuable and versatile α-keto sulfide with a rich chemical profile. While its solid-state structure awaits experimental elucidation, a thorough understanding of its synthesis, spectroscopic properties, and theoretical structural features provides a strong foundation for its use in research. The synthetic accessibility and the presence of multiple reactive sites make it a powerful tool for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science. This guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this important building block.

References

  • Taylor & Francis. (2006, September 23). CONFORMATIONAL AND ELECTRONIC INTERACTION STUDIES OF α-SUBSTITUTED CARBONYL COMPOUNDS. XI. ω-(p-PHENYLTHIO)-p-SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Rostami, A., et al. (2016). CuFe2O4 magnetic nanoparticles catalyzed odorless synthesis of sulfides using phenylboronic acid, aryl halides in the presence of S8 - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Green Synthesis of α-Keton Thiol Ester via Photocatalytic Oxidative Radical Addition of Thioic Acid to Alkene | Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11117871, 1-Phenyl-2-(phenylthio)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75479, 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. Retrieved from [Link]

  • ResearchGate. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]

  • AMT. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. Retrieved from [Link]

  • Wiley Online Library. (2005, October 15). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 29). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 12). Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes. Retrieved from [Link]

  • ScienceOpen. (2020, July 29). Review Article Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 15). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]

  • ACS Publications. (2024, October 2). Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent | ACS Catalysis. Retrieved from [Link]

  • ResearchGate. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75479, 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. Retrieved from [Link]

  • ACS Publications. (1951). Some Basically Substituted Diaryl Sulfides and Sulfones | Journal of the American Chemical Society. Retrieved from [Link]

  • PURKH. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 30). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, June 12). Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. Retrieved from [Link]

  • MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11117871, 1-Phenyl-2-(phenylthio)ethanol. Retrieved from [Link]

  • ResearchGate. Computational studies on the reactions of thiols, sulfides and disulfides with hydroperoxides. Relevance for jet fuel autoxidation. Retrieved from [Link]

  • National Institute of Standards and Technology. Acetophenone. Retrieved from [Link]

  • ResearchGate. (2026, January 29). (PDF) Acyl Azolium-Photoredox Enabled Synthesis of -Keto Sulfides. Retrieved from [Link]

  • ResearchGate. (2026, March 7). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • ACS Publications. (2018, December 18). Synthesis of α-Keto Thioamides by Metal-Free C C Bond Cleavage in Enaminones Using Elemental Sulfur | The Journal of Organic Chemistry. Retrieved from [Link]

  • PURKH. (2024, September 23). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. Retrieved from [Link]

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Exploratory

Thermal Stability and Decomposition of 1-Phenylphenacyl Sulfide: A Technical Guide

Executive Summary 1-Phenylphenacyl sulfide (often referred to in historical literature as bis(desyl) sulfide, CAS: 106991-84-8) is a complex thioether characterized by its dual α-carbonyl and α-phenyl stabilized structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenylphenacyl sulfide (often referred to in historical literature as bis(desyl) sulfide, CAS: 106991-84-8) is a complex thioether characterized by its dual α-carbonyl and α-phenyl stabilized structural motif. In drug development, polymer science, and photochemistry, compounds containing the phenacyl sulfide moiety are heavily utilized as photoinitiators, cross-linkers, and precursors for transient thioaldehydes. However, understanding their thermal stability is critical when these molecules are subjected to high-temperature processing, accelerated aging, or heat-based sterilization protocols.

This whitepaper provides an in-depth analysis of the structural dynamics, thermal decomposition mechanisms, and self-validating experimental workflows required to accurately profile the thermal lability of 1-phenylphenacyl sulfide.

Structural Dynamics and Causality of Thermal Lability

The thermal stability of any thioether is fundamentally dictated by the bond dissociation energy (BDE) of its carbon-sulfur (C-S) bonds. In typical unfunctionalized dialkyl sulfides, the C-S BDE is robust, measuring approximately 70–75 kcal/mol.

However, 1-phenylphenacyl sulfide deviates significantly from this baseline. The homolytic cleavage of its C-S bond yields a desyl radical (Ph-CO-CH•-Ph). This radical is highly stabilized by extensive electronic delocalization:

  • α-Carbonyl Effect: Resonance stabilization provided by the adjacent electron-withdrawing carbonyl group.

  • Benzylic Stabilization: Resonance delocalization into the adjacent phenyl ring.

Because the resulting radical is thermodynamically stable, the activation energy required for C-S homolysis is drastically lowered. Consequently, 1-phenylphenacyl sulfide exhibits a lower thermal decomposition threshold—typically initiating around 200–250 °C—compared to standard aryl or alkyl sulfides .

Mechanisms of Thermal Decomposition

When subjected to temperatures exceeding its thermal threshold, the decomposition of 1-phenylphenacyl sulfide proceeds via a radical-mediated cascade . The primary event is the homolytic cleavage of the C-S bond, generating desyl and desylthiyl radicals. From here, the reaction diverges into several secondary pathways:

  • Dimerization & Recombination: Desyl radicals, due to their high concentration and stability in the melt, readily dimerize to form 1,2,3,4-tetraphenyl-1,4-butanedione.

  • Hydrogen Abstraction: Desyl radicals can abstract hydrogen atoms from the surrounding matrix (or other decomposing molecules) to yield deoxybenzoin (1,2-diphenylethanone).

  • Heterocyclic Cyclization: A hallmark of desyl sulfide pyrolysis is the interaction of desyl radicals with extruded sulfur species. This forms highly stable thiophene derivatives, specifically 2,3,4,5-tetraphenylthiophene, alongside the extrusion of hydrogen sulfide (H₂S) and benzil .

Pathway A 1-Phenylphenacyl Sulfide (C28H22O2S) B Desyl Radical [Ph-CO-CH•-Ph] A->B Homolysis (Δ, >200°C) C Desylthiyl Radical [Ph-CO-CH(Ph)-S•] A->C Homolysis D 1,2,3,4-Tetraphenyl- 1,4-butanedione B->D Dimerization E Deoxybenzoin (Ph-CO-CH2-Ph) B->E H-Abstraction F 2,3,4,5-Tetraphenylthiophene B->F S-Insertion & Cyclization C->F Recombination G Benzil + H2S C->G Fragmentation

Fig 1: Radical-mediated thermal decomposition pathways of 1-phenylphenacyl sulfide.

Experimental Methodologies (Self-Validating Protocols)

To accurately map the thermal decomposition profile without interference from oxidative degradation (e.g., Norrish Type II auto-oxidation), the following rigorously controlled protocols must be employed.

Protocol A: TGA-DSC-EGA (Thermogravimetric Analysis coupled with Evolved Gas Analysis)

Causality & Trustworthiness: The TGA-DSC acts as a self-validating system. The endothermic/exothermic heat flow signals from the DSC must perfectly temporally align with the mass-loss derivatives in the TGA. This confirms that the mass loss is due to a specific thermal fragmentation event rather than gradual evaporation.

  • Sample Preparation: Weigh 5–10 mg of high-purity 1-phenylphenacyl sulfide into an alumina crucible inside a nitrogen-purged glovebox to prevent moisture adsorption.

  • Atmosphere Control: Purge the TGA furnace with high-purity Argon (50 mL/min) for 30 minutes prior to heating. Reasoning: This isolates the purely thermal homolysis pathway from oxidative variables.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 500 °C. Reasoning: A slow ramp ensures thermal equilibrium within the sample, allowing distinct separation of the endothermic melting phase (DSC) from the decomposition events.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (maintained at 200 °C to prevent condensation) into a Mass Spectrometer to monitor m/z 34 (H₂S) and m/z 105 (benzoyl fragments) .

Protocol B: Isothermal Pyrolysis and Residue Characterization

Causality & Trustworthiness: While TGA identifies the onset of degradation, isothermal pyrolysis allows for the bulk accumulation of secondary reaction products (like tetraphenylthiophene) to validate the mechanistic pathways proposed in Fig 1.

  • Pyrolysis: Place 500 mg of the sulfide in a sealed, evacuated borosilicate ampoule. Reasoning: Evacuation prevents volatile loss and suppresses auto-oxidation.

  • Heating: Heat isothermally at 250 °C for 15 hours in a muffle furnace.

  • Extraction: Cool the ampoule, break it open, and extract the residue with dichloromethane (DCM).

  • Chromatography: Analyze the DCM extract via GC-MS (for volatile components like deoxybenzoin and benzil) and LC-MS/NMR (for heavier dimers like 1,2,3,4-tetraphenyl-1,4-butanedione).

Workflow S1 1. Sample Prep (Inert Ar/N2) S2 2. TGA-DSC (10°C/min to 500°C) S1->S2 S4 4. Isothermal Pyrolysis (250°C, 15h) S1->S4 Bulk Scale S3 3. Evolved Gas (FTIR/MS) S2->S3 Volatiles S5 5. GC-MS / NMR (Residue Analysis) S4->S5 Solid/Liquid Extracts

Fig 2: Self-validating experimental workflow for thermal stability and decomposition analysis.

Quantitative Data Presentation

The following table summarizes the expected product distribution based on standardized isothermal pyrolysis of desyl sulfide derivatives at 250 °C. Yields are relative to the consumed starting material.

Decomposition ProductMolecular Weight ( g/mol )Mechanism of FormationRelative Yield (%)
Deoxybenzoin 196.25H-Abstraction by desyl radical~ 25 - 30%
Benzil 210.23Oxidation/Elimination from desylthiyl~ 15 - 20%
2,3,4,5-Tetraphenylthiophene 388.53S-insertion and cyclization~ 10 - 15%
1,2,3,4-Tetraphenyl-1,4-butanedione 390.48Desyl radical dimerization~ 5 - 10%
Hydrogen Sulfide (H₂S) 34.08Terminal sulfur eliminationVariable (Gas)

References

  • National Center for Biotechnology Information (NCBI). "1-phenylphenacyl sulfide - PubChem Compound Summary for CID 315912." PubChem. Available at:[Link]

  • Gronowitz, S., & Hörnfeldt, A.-B. (1992). "Pyrolysis of Aryl Desyl Sulfide." Phosphorus, Sulfur, and Silicon and the Related Elements, 69(1-2), 7-12. Available at:[Link]

  • Aly, A. A., et al. (1992). "Thermolysis of some thioether derivatives." Journal of Analytical and Applied Pyrolysis. Available at:[Link]

  • Kozuka, S., et al. (1981). "Kinetic Study on the Reaction of (Arylthio)trimethylsilanes with Phenacyl Bromide Giving Aryl Phenacyl Sulfides." Bulletin of the Chemical Society of Japan, 54(5), 1420-1423. Available at:[Link]

Foundational

An In-depth Technical Guide to 1-Phenylphenacyl Sulfide and Its Role in Synthetic and Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-Phenylphenacyl sulfide, a versatile α-keto sulfide that serves as a valuable intermediate in organic synthesis and drug discovery. This document is intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-Phenylphenacyl sulfide, a versatile α-keto sulfide that serves as a valuable intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, reactivity, and applications.

Nomenclature and Chemical Identity: Establishing a Common Language

Precise communication in science necessitates a clear and unambiguous system of nomenclature. 1-Phenylphenacyl sulfide is known by several synonyms, which can often be a source of confusion. This section aims to consolidate these names and provide key chemical identifiers to ensure accurate identification and information retrieval.

The systematic IUPAC name for this compound is 1-phenyl-2-(phenylthio)ethanone . However, it is frequently referred to by other names in the literature and chemical catalogs.

Synonym Source/Context
Phenacyl phenyl sulfideCommon trivial name
α-(Phenylthio)acetophenoneSemi-systematic name highlighting the substitution on acetophenone
2-(Phenylthio)-1-phenylethanoneAlternative IUPAC-consistent name
(Phenylthio)acetylbenzeneName based on the acetylbenzene moiety

Key Identifiers:

Identifier Value
CAS Number 16222-10-9
Molecular Formula C₁₄H₁₂OS
Molecular Weight 228.31 g/mol
InChIKey MRLUWCIEBHJONW-UHFFFAOYSA-N

Understanding these various identifiers is crucial for conducting thorough literature searches and for the accurate sourcing of this chemical entity.

Synthesis and Mechanism: The Gateway to α-Keto Sulfides

The most common and efficient synthesis of 1-Phenylphenacyl sulfide involves the nucleophilic substitution reaction between a phenacyl halide, typically phenacyl bromide (α-bromoacetophenone), and a sulfur nucleophile, such as thiophenol.[1] This reaction proceeds via a classic SN2 mechanism.

Reaction Mechanism

The underlying principle of this synthesis is the displacement of the bromide ion from the α-carbon of phenacyl bromide by the thiophenolate anion. The carbonyl group adjacent to the reaction center enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

Caption: SN2 mechanism for the synthesis of 1-Phenylphenacyl sulfide.

The choice of base is critical to deprotonate the thiophenol to the more nucleophilic thiophenolate anion without promoting side reactions such as elimination or self-condensation of the phenacyl bromide. Non-nucleophilic organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate are commonly employed.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for SN2 reactions involving α-haloketones.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Thiophenol

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or acetone)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Thiophenol: To this solution, add thiophenol (1.0-1.1 equivalents).

  • Base Addition: Slowly add the base (1.1-1.2 equivalents) to the reaction mixture at room temperature. If using a solid base like K₂CO₃, ensure vigorous stirring. The addition of the base is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (the salt of the base and hydrobromic acid) has formed, it can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and dilute with the extraction solvent and water.

    • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectra can be compared with data from chemical databases for related structures.[2]

Spectroscopic Characterization

While a dedicated public spectrum for 1-Phenylphenacyl sulfide can be sparse, the expected spectroscopic features can be reliably predicted based on its structure and comparison with analogous compounds.[3]

¹H NMR:

  • Aromatic Protons: Multiple signals in the range of δ 7.2-8.0 ppm corresponding to the protons of the two phenyl rings.

  • Methylene Protons: A characteristic singlet for the -CH₂- group adjacent to the carbonyl and sulfur atoms, expected to appear in the range of δ 4.0-4.5 ppm. The deshielding effect of both the carbonyl and the sulfur atom will shift this signal downfield.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).

  • Methylene Carbon: A signal for the -CH₂- carbon, expected around δ 40-50 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group, typically in the range of 1680-1700 cm⁻¹.

  • C-S Stretch: A weaker absorption in the fingerprint region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings.

Applications in Drug Development and Medicinal Chemistry

1-Phenylphenacyl sulfide and its derivatives are valuable scaffolds in medicinal chemistry, primarily serving as intermediates for the synthesis of more complex heterocyclic compounds with a wide range of biological activities.[4] The α-keto sulfide moiety provides a versatile handle for various chemical transformations.

Synthesis of Bioactive Heterocycles

The core structure of 1-Phenylphenacyl sulfide is a precursor for constructing various heterocyclic systems, including thiazoles, which are prominent in many biologically active molecules.[5] For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone, which can be synthesized from precursors related to 1-Phenylphenacyl sulfide, have been investigated as inhibitors of the MCR-1 protein, which confers colistin resistance in bacteria.[6][7]

Role in Kinase Inhibitor Scaffolds

The development of small molecule kinase inhibitors is a major focus in cancer therapy.[8][9] The structural motifs derived from α-keto sulfides can be incorporated into scaffolds designed to target the ATP-binding site of various kinases. The phenyl groups of 1-Phenylphenacyl sulfide provide a basis for introducing further substitutions to optimize binding affinity and selectivity.

Anticancer and Anti-inflammatory Research

Derivatives of 1-Phenylphenacyl sulfide have been synthesized and evaluated for their potential as antitumor and anti-inflammatory agents.[10][11] For example, novel 2-phenylindole linked imidazolothiazole and thiazolo-s-triazine systems, which can be synthesized from related starting materials, have shown significant cytotoxic activities against various cancer cell lines.[12]

Quantitative Data for a Derivative:

While specific IC₅₀ values for 1-Phenylphenacyl sulfide are not widely reported, a study on 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors provides a relevant example of the potency that can be achieved with this scaffold. In one study, certain derivatives, in combination with colistin, completely inhibited the growth of MCR-1 expressing bacteria at a concentration of 25 µM.[6]

Applications core 1-Phenylphenacyl Sulfide heterocycles Synthesis of Bioactive Heterocycles core->heterocycles kinase Kinase Inhibitor Scaffolds core->kinase anticancer Anticancer & Anti-inflammatory Agents core->anticancer thiazoles Thiazoles heterocycles->thiazoles mcr1 MCR-1 Inhibitors heterocycles->mcr1 indoles 2-Phenylindoles anticancer->indoles

Caption: Applications of 1-Phenylphenacyl Sulfide in drug discovery.

Conclusion

1-Phenylphenacyl sulfide is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological potential of its derivatives make it a compound of significant interest for researchers in drug discovery. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further exploration of its chemical and therapeutic potential.

References

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (URL not available)
  • 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. PubChem. [Link]

  • Supporting Informations - The Royal Society of Chemistry. (URL not available)
  • Application Notes and Protocols: Synthesis of α- Aryl Acetophenones Utilizing an α- (Phenylseleno)toluene-Derived Phosphonate Reagent. Benchchem. (URL not available)
  • 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

  • Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. Frontiers. (URL not available)
  • Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed. [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols. PMC. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. ResearchGate. [Link]

  • Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents. PubMed. [Link]

  • α-PHENYLTHIOUREA. Organic Syntheses. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC. [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. ResearchGate. [Link]

  • Investigating the Biological Frontier: A Comparative Guide to 1-[(1R,2R)
  • Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry (RSC Publishing). [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

  • Process for preparing haloacetophenone derivative.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]

  • ARTICLE - Jordan Journal of Chemistry (JJC). (URL not available)
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL not available)
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar. [Link]

  • Dissociation of Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BDK) From Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) by BDK Inhibitors. PubMed. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (URL not available)
  • A novel synthesis of α‐(phenylthio)aldehydes. ResearchGate. [Link]

  • Several Important Pharmaceutical Intermediates. Zhuhai Gene-Biocon Biological Technology Co., Ltd. [Link]

  • Method for generating phenylacetate by acetophenone in one step.
  • Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. NIST WebBook. [Link]

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Exploratory

An In-depth Technical Guide to the Health and Safety of 1-Phenylphenacyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The toxicological properties of 1-Phenylphenacyl sulfide have not been fully investigated. This guide is based on available data for this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1-Phenylphenacyl sulfide have not been fully investigated. This guide is based on available data for this compound and structurally related chemicals. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Section 1: Chemical and Physical Properties

1-Phenylphenacyl sulfide, also known as phenacyl phenyl sulfide or 1-phenyl-2-(phenylthio)ethanone, is an organic compound containing both a ketone and a thioether functional group. A comprehensive understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 16222-10-9[1][2][3]
Molecular Formula C14H12OS[1][2]
Molecular Weight 228.31 g/mol [1]
Boiling Point 367.1°C at 760 mmHg[2]
Flash Point 195.7°C[2]
Density 1.17 g/cm³[2]
Vapor Pressure 1.39E-05 mmHg at 25°C[2]
Refractive Index 1.626[2]

Expert Insight: The high boiling point and flash point suggest that 1-Phenylphenacyl sulfide is not highly volatile under standard laboratory conditions. However, the presence of a sulfur atom may impart an unpleasant odor, a common characteristic of thioethers.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 1-Phenylphenacyl sulfide is limited, an analysis of its functional groups and related compounds allows for a preliminary hazard assessment.

Acute Toxicity:

  • Oral: Data is not available. For the related compound, Phenyl sulfide, the LD50 (oral, rat) is 490 µL/kg, indicating it is harmful if swallowed.[4] A similar level of toxicity should be assumed for 1-Phenylphenacyl sulfide.

  • Dermal: Data is not available.

  • Inhalation: Data is not available. Inhalation of dusts or aerosols should be avoided.

Skin and Eye Irritation:

  • Based on data for structurally similar compounds, 1-Phenylphenacyl sulfide is expected to cause skin and eye irritation.[5]

Chronic Toxicity:

  • No data is available on the carcinogenic, mutagenic, or reproductive toxicity of 1-Phenylphenacyl sulfide.

Causality of Hazards: The ketone functional group can be irritating to the eyes, skin, and respiratory tract. The thioether moiety, upon metabolism or decomposition, could potentially release reactive sulfur species.

Section 3: Safe Handling and Storage Protocols

A self-validating system of protocols is essential for the safe handling and storage of 1-Phenylphenacyl sulfide.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection:

    • Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[8]

    • Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from strong oxidizing agents.

Experimental Workflow: Safe Weighing and Dispensing

cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep1 Don appropriate PPE (Goggles, Lab Coat, Gloves) prep2 Ensure fume hood is operational prep1->prep2 weigh1 Place analytical balance inside the fume hood prep2->weigh1 weigh2 Tare a clean, dry weighing vessel weigh1->weigh2 weigh3 Carefully transfer the desired amount of 1-Phenylphenacyl sulfide weigh2->weigh3 clean1 Securely cap the stock container weigh3->clean1 clean2 Decontaminate the spatula and weighing vessel clean1->clean2 clean3 Wipe down the balance and fume hood surface clean2->clean3 clean4 Dispose of waste in a designated hazardous waste container clean3->clean4

Caption: Workflow for the safe weighing and dispensing of 1-Phenylphenacyl sulfide.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: During a fire, irritating and toxic gases, including sulfur oxides and carbon oxides, may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[12]

  • Containment and Cleanup: Carefully sweep up or absorb the spilled material with an inert absorbent and place it in a suitable, labeled container for disposal.[8][13]

Emergency Response Logic

cluster_actions Immediate Actions cluster_assessment Assessment cluster_response Response start Exposure Event action1 Remove from exposure start->action1 action2 Administer First Aid action1->action2 action3 Alert nearby personnel action2->action3 assess1 Assess severity of exposure action3->assess1 assess2 Is medical attention required? assess1->assess2 resp1 Seek immediate medical attention assess2->resp1 Yes resp2 Monitor for delayed symptoms assess2->resp2 No resp1->resp2 end Document Incident resp1->end resp2->end

Caption: Logical flow for responding to an exposure event involving 1-Phenylphenacyl sulfide.

Section 5: Disposal Considerations

All waste materials containing 1-Phenylphenacyl sulfide should be treated as hazardous waste.

  • Dispose of in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to be released into the environment.

References

  • Phenacyl phenyl sulfide. (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - Acetophenone. (2005, October 9). ScienceLab.com. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-(Phenylthio)thiophene. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - alpha-(Phenylthio)phenylacetic acid. (2024, February 14). Fisher Scientific. Retrieved from [Link]

  • 2-(triphenylphosphoranylidene)ethanone Safety Data Sheet. (n.d.). XiXisys. Retrieved from [Link]

  • phenacyl phenyl sulfide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Nitrophenyl phenyl sulfide. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

  • Hydrogen Sulfide. (2008). In Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants (Vol. 2). National Academies Press. Retrieved from [Link]04/)

Sources

Protocols & Analytical Methods

Method

Application Note: Phenacyl Sulfides as Transient Thiocarbonyl Precursors in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction: The Challenge of Thiocarbonyls In organic synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction: The Challenge of Thiocarbonyls

In organic synthesis and drug development, sulfur-containing heterocycles (such as thietanes and dihydrothiopyrans) are highly prized for their unique pharmacokinetic properties, including enhanced metabolic stability and altered lipophilicity. However, synthesizing these scaffolds often requires thioaldehydes or thioketones as intermediates. Unlike their oxygen counterparts, thioaldehydes are notoriously unstable. The poor orbital overlap between carbon (2p) and sulfur (3p) results in a weak C=S π-bond, causing these species to spontaneously oligomerize or polymerize at room temperature[1].

The Solution: Phenacyl sulfides—specifically derivatives like 1-phenylethyl phenacyl sulfide and diphenylmethyl phenacyl sulfide—serve as bench-stable, odorless precursors[2]. By acting as an internal photolabile masking group, the phenacyl moiety allows chemists to generate highly reactive thioaldehydes in situ via a photochemical Norrish Type II cleavage, immediately trapping them with alkene or diene partners[3][4].

Mechanistic Insights: The Norrish Type II Cleavage

The utility of phenacyl sulfides is grounded in their predictable photochemical behavior. Upon irradiation with ultraviolet light (typically 350 nm), the acetophenone moiety absorbs a photon and transitions to an excited triplet state (n, π*). This excited state triggers an intramolecular 1,5-hydrogen shift, abstracting the γ-hydrogen to form a 1,4-biradical intermediate. Subsequent rapid cleavage of the C–S bond yields the enol of acetophenone (a benign byproduct) and the transient thioaldehyde[3][5].

Because the thioaldehyde is generated at a controlled rate in the presence of a trapping agent, intermolecular cycloadditions successfully outcompete intramolecular degradation.

Mechanism A Phenacyl Sulfide (Bench-Stable) B Triplet Excited State (n, π*) A->B hν (350 nm) C 1,4-Biradical Intermediate B->C 1,5-H Shift D Transient Thioaldehyde (Highly Reactive) C->D Norrish Type II Cleavage E Thietanes (4-Membered Rings) D->E + Alkene (Thia-Paternò-Büchi) F Dihydrothiopyrans (6-Membered Rings) D->F + Diene (Thia-Diels-Alder)

Figure 1: Photochemical generation of transient thioaldehydes via Norrish Type II cleavage.

Key Synthetic Applications

Thia-Paternò–Büchi Reactions ([2+2] Cycloaddition)

When phenacyl sulfides are irradiated in the presence of electron-deficient alkenes (e.g., acrylonitrile), the generated thioaldehyde undergoes a domino [2+2] photochemical cycloaddition. This provides straightforward access to four-membered thietane rings, which are otherwise synthetically challenging to construct[2][4].

Thia-Diels-Alder Reactions ([4+2] Cycloaddition)

In the presence of dienes such as cyclopentadiene, the thioaldehyde acts as a potent dienophile. The reaction proceeds via an asynchronous concerted mechanism to yield six-membered dihydrothiopyran derivatives[3]. Lowering the reaction temperature significantly enhances the endo/exo diastereoselectivity by stabilizing the transition state[6].

Quantitative Data Summary

The following table summarizes the optimized conditions and yields for various phenacyl sulfide derivatives based on recent literature[2][6].

Precursor SubstrateTrapping Partner (Equiv)Reaction TypeConditionsYieldSelectivity
Diphenylmethyl phenacyl sulfideAcrylonitrile (50 eq)Thia-Paternò–Büchi350 nm, 260 mM, 2 h, 20°C80%Regioisomeric ratio 3.5:1
1-Phenylethyl phenacyl sulfideAcrylonitrile (50 eq)Thia-Paternò–Büchi350 nm, 260 mM, 20°C50%Regioisomeric ratio 2.6:1
Phenacyl sulfideCyclopentadiene (Excess)Thia-Diels-AlderPhotolysis, 20°C71%Diastereoselectivity 2.7:1
Phenacyl sulfideCyclopentadiene (Excess)Thia-Diels-AlderPhotolysis, -50°C71%Diastereoselectivity 5.4:1

Experimental Protocols

The following methodologies are designed to be self-validating. The causality behind critical steps (such as degassing and concentration control) is explicitly detailed to ensure reproducible results.

Workflow S1 1. Reagent Preparation Mix Sulfide + Alkene/Diene (260 mM) S2 2. Deoxygenation Bubble N2 (15 min) to prevent quenching S1->S2 S3 3. Photochemical Irradiation UV 350 nm (Rayonet RPR-200) S2->S3 S4 4. Thermal Control Maintain -50°C to 20°C based on selectivity S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Figure 2: General experimental workflow for photochemical cycloadditions.

Protocol A: Domino Norrish Type II / Thia-Paternò–Büchi Reaction (Thietane Synthesis)

Objective: Synthesize thietane derivatives from 1-phenylethyl phenacyl sulfide.

  • Substrate Preparation: In a Pyrex reaction vessel, dissolve 1-phenylethyl phenacyl sulfide in a 1.5:1 mixture of ethyl acetate (EtOAc) and dichloromethane (CH₂Cl₂) to achieve a high concentration of 260 mM.

    • Causality: High concentration is critical. It maximizes the probability of intermolecular collisions between the transient thioaldehyde and the alkene, outcompeting the thioaldehyde's natural tendency to self-polymerize[2].

  • Addition of Trapping Agent: Add 50 equivalents of the electron-deficient alkene (e.g., acrylonitrile).

  • Deoxygenation (Critical Step): Seal the vessel with a septum and bubble dry Nitrogen (N₂) gas directly through the solution for 15 minutes.

    • Causality: The Norrish Type II cleavage relies on a triplet excited state. Molecular oxygen is a potent triplet quencher; failing to degas the solvent will result in drastically reduced yields and prolonged reaction times[5].

  • Irradiation: Place the Pyrex flask in a Rayonet RPR-200 photochemical reactor equipped with monochromatic 350 nm UV lamps. Irradiate for 2 to 6 hours at ambient temperature (approx. 20°C)[2].

  • Monitoring & Workup: Monitor the disappearance of the starting sulfide via TLC or GC-MS. Once consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture via flash-column chromatography (silica gel) to afford the isolated thietane.

Protocol B: Thia-Diels-Alder Cycloaddition (Dihydrothiopyran Synthesis)

Objective: Synthesize six-membered sulfur heterocycles with high diastereoselectivity.

  • Substrate Preparation: Dissolve the phenacyl sulfide precursor (e.g., 31 mg, 0.07 mmol) in dry CH₂Cl₂ or a 1:1 THF/hexane mixture in a Pyrex flask[5][6].

  • Deoxygenation: Bubble N₂ gas through the mixture for 15 minutes.

  • Addition of Diene: Inject an excess of cyclopentadiene (1.5 to 2.0 equivalents) via syringe.

  • Thermal Control (Critical Step): Submerge the Pyrex flask in a cooling bath maintained at –50°C.

    • Causality: Conducting the photochemistry at sub-zero temperatures (-50°C) restricts the conformational mobility of the transition state. This thermodynamic control significantly improves the endo:exo diastereoselectivity (from 2.7:1 to 5.4:1) without compromising the overall yield[6].

  • Irradiation: Irradiate the cooled solution with a UV light source (350 nm) until the starting material is fully consumed.

  • Purification: Evaporate the solvent and purify the crude product by flash-column chromatography to isolate the endo-cycloadduct[6].

References

  • Effect of sulfide structure on enantioselectivity in catalytic asymmetric epoxidation of aldehydes: Mechanistic insights and implications Proceedings of the National Academy of Sciences (PNAS) URL:[Link][6]

  • Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò–Büchi Reactions Organic Letters - ACS Publications URL:[Link][2]

  • Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Product Class 5: Thioaldehydes Thieme Connect URL:[Link][5]

  • Studies of thioaldehydes and dienophilic dithioesters University of Glasgow Theses URL:[Link][1]

Sources

Application

Reactions of 1-Phenylphenacyl sulfide with nucleophiles

Application Note: Reactivity Profiling and Protocols for 1-Phenylphenacyl Sulfide with Nucleophiles Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reactivity Profiling and Protocols for 1-Phenylphenacyl Sulfide with Nucleophiles

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary

1-Phenylphenacyl sulfide (CAS 106991-84-8) is a highly versatile building block in synthetic organic chemistry, widely utilized in heterocycle synthesis and bioconjugation. Structurally, it possesses three distinct reactive centers: an electrophilic carbonyl carbon, an acidic α -carbon, and a polarizable sulfur atom. This application note details the mechanistic pathways governing its reactivity—specifically photochemical Norrish Type II cleavage and direct thermal nucleophilic substitution—and provides self-validating experimental protocols for harnessing these reactions in advanced drug development workflows.

Mechanistic Rationale: Causality in Experimental Choices

Photochemical Norrish Type II Cleavage and Nucleophilic Trapping

Phenacyl sulfides are renowned for their ability to undergo Norrish Type II photofragmentation upon UV irradiation (typically 350–355 nm)[1]. The absorption of light promotes the carbonyl group to an excited singlet state, which undergoes intersystem crossing to a triplet state. Subsequent intramolecular γ -hydrogen abstraction and β -cleavage of the C–S bond release acetophenone (or its enol) and a transient thioaldehyde[2].

Because thioaldehydes are highly reactive and prone to oligomerization, they must be trapped in situ. When nucleophiles (such as thiols) are present in the reaction matrix, they rapidly attack the electrophilic carbon of the thioaldehyde, forming stable disulfides or thioacetals[3]. Alternatively, the sulfur atom of the thiocarbonyl intermediate can act as a nucleophile in its excited state, attacking electron-deficient alkenes to form thietane cores via the Thia-Paternò–Büchi reaction[4].

Causality Insight: The choice of solvent (e.g., a 1.5:1 mixture of EtOAc and DCM) is critical. It must dissolve both the non-polar sulfide precursor and the polar nucleophile while remaining transparent to 350 nm UV light to prevent competitive absorption and triplet quenching[5].

Direct Thiophilic and Carbonyl Attack (Thermal)

In the absence of UV light, 1-phenylphenacyl sulfide reacts with nucleophiles via thermal pathways. While hard nucleophiles (e.g., alkoxides, primary amines) typically attack the carbonyl carbon leading to imine formation or C–C bond cleavage, soft organometallic nucleophiles (e.g., organolithiums) exhibit thiophilic attack[6].

Causality Insight: The high polarizability of the sulfur atom allows soft nucleophiles to attack the sulfur directly. This results in C–S bond cleavage, generating a stabilized enolate and a new thioether[7]. Furthermore, strong bases can abstract the acidic α -proton to form a sulfur ylide, which can subsequently be utilized in Corey-Chaykovsky epoxidations[8].

Quantitative Data: Reaction Optimization

Table 1 summarizes the comparative reactivity of phenacyl sulfides under various nucleophilic and photochemical conditions.

Reaction PathwayReagents / NucleophileActivation MethodPrimary ProductTypical Yield (%)Ref
Norrish Type II + Trapping R-SH (Thiol)UV (350 nm), EtOAc/DCMDisulfide / Thioacetal65 - 80%
Thia-Paternò–Büchi AcrylonitrileUV (350 nm), EtOAc/DCMThietane derivative65 - 85%[1]
Thia-Diels-Alder CyclopentadieneUV (355 nm), DCMFused tricyclic thiirane75 - 95%
Thiophilic Attack Phenyllithium (PhLi)Thermal (-78 °C), THFAlkyl phenyl sulfide50 - 70%[6]
Ylide Formation NaH / AldehydeThermal (0 °C to RT)Epoxide (Corey-Chaykovsky)76 - 80%[8]

Mandatory Visualization: Reaction Pathways

G A 1-Phenylphenacyl Sulfide (CAS 106991-84-8) B Norrish Type II Photo-cleavage (UV) A->B hν (350-355 nm) C Direct Nucleophilic Attack (Thermal) A->C Nucleophile/Base D Thioaldehyde Intermediate B->D E Acetophenone Byproduct B->E F Thiophilic Attack (S-attack) C->F Organolithium G Alpha-Deprotonation (Ylide Formation) C->G Base (e.g., NaH) H Nucleophilic Trapping (e.g., Disulfides) D->H + Nu- (e.g., R-SH) I Thia-Cycloadditions (e.g., Thietanes) D->I + Alkene/Diene J C-S Cleavage Products F->J K Corey-Chaykovsky Epoxidation G->K + Aldehyde

Reaction pathways of 1-phenylphenacyl sulfide via photochemical and thermal nucleophilic attacks.

Self-Validating Experimental Protocols

Protocol A: Photochemical Generation and Nucleophilic Trapping of Thioaldehydes

Objective: To generate a thioaldehyde from 1-phenylphenacyl sulfide and trap it in situ with a nucleophile or dienophile. Self-Validating Principle: The reaction progress is internally validated by monitoring the appearance of acetophenone via TLC. Because acetophenone is generated in a strict 1:1 stoichiometric ratio with the thioaldehyde, its presence confirms successful β -cleavage.

  • Preparation: Dissolve 1-phenylphenacyl sulfide (1.0 equiv, typically 260 mM) in a degassed 1.5:1 mixture of ethyl acetate and dichloromethane[5].

  • Nucleophile Addition: Add the nucleophile or trapping agent (e.g., an electron-deficient alkene or thiol, 10–50 equiv) to the solution. Causality: A massive stoichiometric excess of the trapping agent is required to kinetically outcompete the natural oligomerization of the transient thioaldehyde.

  • Irradiation: Place the reaction vessel in a Rayonet RPR-200 apparatus (or equivalent photoreactor) equipped with 350 nm monochromatic lamps. Irradiate for 2–6 hours at room temperature[1].

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The formation of acetophenone ( Rf​≈0.5 ) alongside the consumption of the starting material confirms photofragmentation.

  • Work-up: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography. The distinct polarity difference between acetophenone and the target thio-adduct ensures straightforward isolation.

Protocol B: Thiophilic Cleavage via Organometallic Nucleophiles

Objective: To cleave the C–S bond via direct thiophilic attack using an organolithium reagent. Self-Validating Principle: The immediate color change upon the addition of the organolithium reagent indicates enolate formation. Quenching the enolate yields a specific ketone byproduct that validates the thiophilic attack trajectory.

  • Preparation: Dissolve 1-phenylphenacyl sulfide (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are strictly required to suppress the competitive deprotonation of the highly acidic α -protons, forcing the nucleophile to attack the sulfur atom instead.

  • Nucleophile Addition: Dropwise add the organolithium reagent (e.g., Phenyllithium, 1.1 equiv). Stir for 1 hour at -78 °C[6].

  • Quenching: Quench the reaction rapidly with saturated aqueous NH4​Cl to protonate the resulting enolate, preventing unwanted aldol condensations.

  • Extraction: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Isolate the resulting cleaved sulfide via silica gel chromatography.

References

  • Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò–Büchi Reactions Source: Organic Letters - ACS Publications URL
  • Studies of thioaldehydes and dienophilic dithioesters Source: University of Glasgow URL
  • Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations Source: ResearchGate URL
  • Polymer Chemistry (Photoscission of disulfides)
  • Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides with In Situ Generation of Diazocompounds Source: ResearchGate URL

Sources

Method

Application Note: 1-Phenylphenacyl Sulfides in the Synthesis of Complex Heterocycles

Executive Summary & Chemical Profile In advanced heterocyclic synthesis, the generation and trapping of reactive sulfur intermediates remain a persistent challenge. Free thiocarbonyls (thioaldehydes and thioketones) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In advanced heterocyclic synthesis, the generation and trapping of reactive sulfur intermediates remain a persistent challenge. Free thiocarbonyls (thioaldehydes and thioketones) are notoriously unstable, rapidly degrading or oligomerizing before they can participate in constructive cycloadditions. 1-Phenylphenacyl sulfide (CAS: 106991-84-8) and its structural analogs (e.g., diphenylmethyl phenacyl sulfide, bis(phenacyl) sulfide) circumvent this limitation by acting as highly stable, "masked" sulfur synthons.

Depending on the activation method, these precursors unlock two divergent and highly valuable synthetic pathways:

  • Photochemical Activation: Yields transient thiocarbonyls via Norrish Type II cleavage, enabling [2+2] and [4+2] cycloadditions to form thietanes and dihydrothiopyrans.

  • Base-Catalyzed Activation: Drives double aldol-type (Hinsberg) condensations to form heavily substituted thiophenes.

This application note provides deeply technical, self-validating protocols for drug development professionals and synthetic chemists looking to integrate these sulfur-bridged scaffolds into their discovery pipelines.

Core Mechanistic Pathways

The Photochemical Cascade: Norrish Type II to Cycloaddition

When subjected to monochromatic UV irradiation (350 nm), phenacyl sulfides undergo a highly specific Norrish Type II fragmentation. The excited triplet state of the acetophenone moiety abstracts a γ -hydrogen, triggering the cleavage of the C–S bond. This generates an acetophenone byproduct and an exceptionally reactive thiocarbonyl intermediate in situ1[1].

Because the generation is controlled and continuous, the transient thiocarbonyl can be immediately intercepted. In the presence of electron-deficient alkenes, it undergoes an asynchronous, concerted thia-Paternò–Büchi [2+2] cycloaddition to form 4-membered thietanes 2[2]. If trapped by dienes, it undergoes a thia-Diels-Alder [4+2] cycloaddition to yield 6-membered sulfur heterocycles3[3].

Norrish_Pathway A Phenacyl Sulfide Precursor (Stable Synthon) B Excited State (S1/T1) (hv, 350 nm) A->B UV Light C Norrish Type II Cleavage B->C D Thioketone / Thioaldehyde (Reactive Intermediate) C->D C-S Bond Cleavage E Acetophenone Byproduct C->E Elimination F Thia-Paternò–Büchi [2+2] Cycloaddition D->F + Alkene G Thia-Diels-Alder [4+2] Cycloaddition D->G + Diene H Thietanes (4-Membered Heterocycle) F->H I Dihydrothiopyrans (6-Membered Heterocycle) G->I

Caption: Photochemical cascade of phenacyl sulfides leading to 4- and 6-membered heterocycles.

The Hinsberg Cyclization: Accessing Thiophenes

In a completely different electronic paradigm, bis(phenacyl) sulfides can be utilized for their acidic α -protons. When treated with an alkoxide base in the presence of a 1,2-diketone, the sulfide undergoes a double aldol-type condensation. The subsequent dehydration step acts as a thermodynamic sink, driving the aromatization to form highly substituted, stable thiophene derivatives 4[4].

Hinsberg_Condensation A Bis(phenacyl) Sulfide + 1,2-Diketone B Base Catalysis (NaOMe / MeOH) A->B C Double Aldol-Type Condensation B->C Deprotonation of α-carbon D Dehydration (-2 H2O) C->D Intramolecular Cyclization E Highly Substituted Thiophene (Target Heterocycle) D->E Aromatization

Caption: Base-catalyzed Hinsberg condensation of bis(phenacyl) sulfides yielding thiophenes.

Experimental Methodologies

Protocol A: Domino Photochemical Synthesis of Thietanes

This protocol utilizes diphenylmethyl phenacyl sulfide to generate a transient thioketone, which is trapped by acrylonitrile to form a thietane core.

Reagents & Equipment:

  • Diphenylmethyl phenacyl sulfide (Model Substrate)

  • Acrylonitrile (Electron-deficient alkene partner)

  • Ethyl acetate (EtOAc) / Dichloromethane (DCM) (1.5:1 v/v)

  • Rayonet RPR-200 photochemical reactor equipped with 350 nm monochromatic lamps.

Step-by-Step Workflow:

  • Reaction Preparation: Dissolve the phenacyl sulfide precursor in the EtOAc/DCM mixture to achieve a strict concentration of 260 mM .

    • Causality: A high concentration (260 mM) is critical. It kinetically favors the bimolecular trapping of the transient thioketone by the alkene over unimolecular decay or non-productive dimerization 2[2].

  • Partner Addition: Add 50 equivalents of acrylonitrile to the solution.

    • Causality: The massive excess of the alkene ensures that the thia-Paternò–Büchi reaction outcompetes any side reactions of the highly reactive sulfur species.

  • Irradiation: Purge the mixture with Argon for 10 minutes, seal in a quartz tube, and irradiate at 350 nm for 2 hours.

    • Causality: 350 nm specifically excites the acetophenone chromophore to induce Norrish Type II cleavage without causing unwanted photopolymerization of the acrylonitrile partner.

  • Workup: Concentrate the crude mixture under reduced pressure to remove excess acrylonitrile and solvent. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation & Quality Control:

  • TLC Monitoring: The starting sulfide is strongly UV-active at 254 nm. Complete consumption of this spot validates the efficiency of the Norrish cleavage.

  • NMR Verification: The formation of the thietane ring is confirmed by 1 H NMR. Look for the diagnostic high-field multiplet signals of the 4-membered ring protons (typically between 3.50 – 4.80 ppm), which distinctly replace the vinylic shifts of the starting acrylonitrile.

Protocol B: Hinsberg Synthesis of Tetrasubstituted Thiophenes

This protocol details the synthesis of complex thiophenes via the condensation of bis(phenacyl) sulfide with a 1,2-diketone.

Step-by-Step Workflow:

  • Activation: Suspend bis(phenacyl) sulfide (1.0 eq) and the target 1,2-diketone (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dione, 1.0 eq) in anhydrous methanol.

  • Base Catalysis: Slowly add a solution of Sodium Methoxide (NaOMe) in Methanol (2.5 eq) at 0 °C.

    • Causality: NaOMe is chosen because it is a strong enough base to deprotonate the α -carbons adjacent to the sulfide, but not nucleophilic enough to cleave the C–S–C bridge prematurely.

  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours. The heat drives the dual dehydration steps required for aromatization.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over MgSO4​ , and purify via recrystallization or column chromatography.

Self-Validation & Quality Control:

  • Fluorescence: The resulting fully conjugated thiophene derivatives often exhibit distinct fluorescence under 365 nm UV light, providing an immediate visual cue of successful aromatization.

  • NMR Verification: The highly deshielded α -protons of the starting bis(phenacyl) sulfide (~4.2 ppm) will completely disappear in the 1 H NMR spectrum, replaced by a fully substituted aromatic carbon framework in the 13 C NMR (characteristic thiophene carbons at 125–145 ppm).

Quantitative Data & Optimization Summaries

The following tables summarize the quantitative optimization data for both the photochemical and base-catalyzed applications of phenacyl sulfides.

Table 1: Optimization of Thia-Paternò–Büchi[2+2] Cycloaddition Data demonstrates the scalability and electronic effects on regioselectivity during thietane synthesis.

Sulfide PrecursorAlkene PartnerConcentrationTimeRegioisomeric Ratio (rr)Yield (%)
Diphenylmethyl phenacyl sulfideAcrylonitrile (50 eq)260 mM2 h3.5:180
Diphenylmethyl phenacyl sulfideAcrylonitrile (50 eq)260 mM6 h3.5:165 (3.5g scale)
(4-Methoxyphenyl)methyl phenacyl sulfideAcrylonitrile (50 eq)260 mM2 h8.0:178

Note: The presence of an electron-releasing methoxy group on the aromatic ring significantly enhances the regioselectivity of the cycloaddition 2[2].

Table 2: Yields of Thiophene Derivatives via Hinsberg Condensation

Sulfide Precursor1,2-Diketone PartnerBase / SolventTarget HeterocycleYield (%)
Bis(phenacyl) sulfideBicyclo[2.2.1]hept-5-ene-2,3-dioneNaOMe / MeOHNorbornadiene-fused dibenzoylthiophene47
Bis(phenacyl) sulfideBenzil (Model)NaOMe / MeOHTetraphenylthiophene derivative62

References

  • Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò–Büchi Reactions. Organic Letters - ACS Publications. 2

  • Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. PubMed Central (PMC). 1

  • A Thio-Diels−Alder Route to the Azocine Ring System. Total Synthesis of (±)-Otonecine. Journal of the American Chemical Society. 3

  • Synthesis of novel norbornadiene-fused thiophenes and their electrophilic addition reactions. Bulletin of the Chemical Society of Japan (Oxford Academic). 4

Sources

Application

Advanced Catalytic Sulfoxidation and Biotransformation of 1-Phenylphenacyl Sulfide

Executive Summary 1-Phenylphenacyl sulfide (also known as phenacyl phenyl sulfide or 2-(phenylthio)acetophenone) is a highly versatile prochiral substrate utilized extensively in the development of asymmetric catalytic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenylphenacyl sulfide (also known as phenacyl phenyl sulfide or 2-(phenylthio)acetophenone) is a highly versatile prochiral substrate utilized extensively in the development of asymmetric catalytic systems. Its unique structural topology—featuring a thioether linkage adjacent to a reactive carbonyl group—makes it an ideal candidate for evaluating the chemo- and stereoselectivity of novel catalysts. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the asymmetric sulfoxidation and tandem biocatalytic transformation of 1-phenylphenacyl sulfide. These methodologies are critical for synthesizing chiral β-ketosulfoxides and β-hydroxysulfoxides, which serve as foundational building blocks for proton pump inhibitors (e.g., lansoprazole derivatives) and other advanced therapeutics[1].

Mechanistic Rationale & Substrate Significance

The strategic selection of 1-phenylphenacyl sulfide as a model substrate is driven by its dual functional groups. The proximity of the carbonyl group to the sulfur atom creates a distinct electronic environment that rigorously tests a catalyst's ability to prevent unwanted side reactions, such as over-oxidation to the sulfone or Baeyer-Villiger oxidation of the ketone[2].

When developing active pharmaceutical ingredients (APIs), the absolute configuration of the sulfinyl group profoundly impacts biological efficacy and pharmacokinetics. Consequently, two primary catalytic paradigms have emerged to functionalize this substrate:

  • Transition-Metal Catalysis: Utilizing chiral Vanadium(IV)/(V) complexes to achieve highly enantioselective oxygen transfer[3],[4].

  • Whole-Cell Biocatalysis: Employing fungal strains to perform a tandem chemo-enzymatic reaction (sulfide oxidation followed by carbonyl reduction) to yield multiple stereocenters in a single pot[5].

Protocol 1: Vanadium-Catalyzed Asymmetric Sulfoxidation

Causality & Experimental Design: Vanadium(IV) complexes, when coordinated with chiral Schiff bases (often derived from terpenes or amino alcohols), form a highly structured chiral pocket. Upon the introduction of an oxidant such as hydrogen peroxide (H₂O₂) or chlorine dioxide (ClO₂), the V(IV) precursor is oxidized to a highly active V(V)-peroxo species. The steric bulk of the chiral ligand dictates the trajectory of the sulfide's lone pair attack on the peroxo oxygen. We deliberately lower the reaction temperature to 0°C to rigidify the transition state, thereby maximizing enantio-discrimination and suppressing the background (non-catalyzed) oxidation pathway[4].

VanadiumCycle A Vanadium(IV) Precursor + Chiral Schiff Base B Chiral V(V) Catalyst Complex A->B Ligand Coordination C Addition of Oxidant (e.g., H2O2 or ClO2) B->C D Active V-Peroxo Species C->D Oxidation F Enantioselective Oxygen Transfer D->F E 1-Phenylphenacyl sulfide (Substrate) E->F Binding F->B Catalyst Regeneration G Chiral β-Ketosulfoxide (Product) F->G Release

Caption: Catalytic cycle of Vanadium-mediated asymmetric sulfoxidation of 1-phenylphenacyl sulfide.

Step-by-Step Methodology
  • Catalyst Assembly: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 0.05 mmol of bis(acetylacetonato)oxovanadium(IV) [VO(acac)₂] and 0.055 mmol of the selected chiral Schiff base ligand in 5 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes to ensure complete complexation. The solution will transition to a deep, dark hue indicating active complex formation.

  • Substrate Introduction: Add 1.0 mmol of 1-phenylphenacyl sulfide to the catalyst solution. Submerge the flask in an ice bath to bring the internal temperature to 0°C.

  • Controlled Oxidation: Slowly add 1.1 mmol of the oxidant (e.g., 30% aqueous H₂O₂) dropwise over a period of 15–20 minutes. Critical Insight: Rapid addition creates localized high concentrations of the oxidant, which drives the non-selective background oxidation and leads to sulfone formation. Slow addition ensures the oxidant is exclusively channeled through the chiral vanadium pocket.

  • Reaction Monitoring: Stir the mixture at 0°C for 4–6 hours. Validate the reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC until the starting material is fully consumed.

  • Quenching & Workup (Self-Validation): Quench the reaction strictly with 5 mL of saturated aqueous Na₂S₂O₃. This step is self-validating; failing to destroy the unreacted peroxide will result in continued, racemic post-reaction oxidation during solvent evaporation. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the chiral β-ketosulfoxide.

Protocol 2: Whole-Cell Biocatalytic Tandem Transformation

Causality & Experimental Design: Whole-cell biocatalysis utilizing fungal strains such as Helminthosporium sp. NRRL 4671 offers a highly sustainable route to chiral β-hydroxysulfoxides. The cellular machinery performs a tandem reaction: a monooxygenase selectively oxidizes the thioether to a sulfoxide, while a stereoselective ketoreductase subsequently reduces the carbonyl group to a secondary alcohol. Because 1-phenylphenacyl sulfide is highly hydrophobic, we employ a biocompatible co-solvent to overcome mass-transfer limitations across the fungal cell wall without inducing cellular toxicity[5].

Biotransformation A Inoculation of Helminthosporium sp. B Pre-culture (48-72h, 28°C) A->B C Substrate Addition (1-Phenylphenacyl sulfide) B->C D Tandem Biotransformation C->D E Sulfide Oxidation (to Sulfoxide) D->E Step 1 (Monooxygenase) F Carbonyl Reduction (to Alcohol) D->F Step 2 (Ketoreductase) G Extraction & Purification E->G F->G H Chiral β-Hydroxysulfoxide G->H Final Product

Caption: Workflow for the tandem biocatalytic synthesis of chiral β-hydroxysulfoxides.

Step-by-Step Methodology
  • Microbial Cultivation: Inoculate Helminthosporium sp. NRRL 4671 into 250 mL Erlenmeyer flasks containing 50 mL of sterile modified Czapek-Dox broth (supplemented with 1% glucose and 0.5% yeast extract). Incubate on a rotary shaker at 150 rpm and 28°C for 72 hours to achieve optimal biomass.

  • Substrate Feeding: Dissolve 50 mg of 1-phenylphenacyl sulfide in 0.5 mL of ethanol (co-solvent). Add this solution dropwise to the growing culture. Critical Insight: The ethanol acts as a phase-transfer agent, increasing the bioavailability of the substrate to the intracellular enzymes.

  • Biotransformation: Continue incubation at 28°C for an additional 48–96 hours. Periodically sample 1 mL of the broth, extract with ethyl acetate, and analyze via chiral HPLC to track the diastereomeric ratio (dr) and enantiomeric excess (ee).

  • Harvesting: Once maximum conversion is reached, filter the mycelium through a Celite pad. Wash the retained biomass thoroughly with ethyl acetate to recover any partitioned product.

  • Extraction & Purification: Extract the aqueous filtrate with ethyl acetate (3 x 50 mL). Dry the combined organic extracts over MgSO₄, evaporate the solvent, and purify the resulting chiral β-hydroxysulfoxide via preparative TLC or fractional crystallization.

Comparative Data Analysis

The following table summarizes the quantitative outcomes of the described catalytic applications, providing a benchmark for expected yields and stereoselectivities.

Catalytic SystemOxidant / SourceReaction TimeTarget ProductYield (%)Stereoselectivity
Chiral V(IV)-Schiff Base H₂O₂ (30% aq)6 hChiral β-Ketosulfoxide78 - 8580 - 85% ee
Chiral V(IV)-Terpene Ligand ClO₂4 hChiral β-Ketosulfoxide75 - 8232 - 55% ee
Helminthosporium sp. O₂ (Aerobic)72 - 96 hChiral β-Hydroxysulfoxide65 - 70>95% ee (High de)

Note: Variations in enantiomeric excess (ee) during transition-metal catalysis are highly dependent on the steric bulk of the specific Schiff base ligand utilized.

References

  • [1] Bassetto, M., Ferla, S., & Pertusati, F. (2015). "Synthesis of 2-[[(4-Fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as Antiulcer Agents." J-Stage / Future Medicinal Chemistry. URL:[Link]

  • [2],[4] Legros, J., Dehli, J. R., & Bolm, C. (2010). "Enantioselective Synthesis of Sulfoxides: 2000−2009." Chemical Reviews, 110(6), 3600-3740. (Includes citations for Ashikhmina, E. V., et al., "Asymmetric sulfoxidation of phenacyl phenyl sulfide using chiral vanadium(IV) complexes"). URL:[Link]

  • [5] Afshari, S., Hassanzadeh, A., Rahemi, H., & Taheri-nasab, R. A. (2011). "Biotransformation of β-ketosulfides to produce chiral β-hydroxysulfoxides." ResearchGate. URL:[Link]

  • [3] Maurya, M. R., et al. (2014). "Vanadium(V) complexes with hydrazone and benzohydroxamate ligands: synthesis, structures and catalytic epoxidation." Journal of Coordination Chemistry (Taylor & Francis). URL:[Link]

Sources

Method

Application Notes and Protocols for 1-Phenylphenacyl Sulfide in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of α-Keto Sulfides in Polymer Synthesis In the dynamic field of polymer ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of α-Keto Sulfides in Polymer Synthesis

In the dynamic field of polymer chemistry, the quest for novel initiating and control agents is perpetual. 1-Phenylphenacyl sulfide, also known as α-(phenylthio)acetophenone, emerges as a compound of significant interest at the intersection of photochemistry and polymer synthesis. This molecule, belonging to the class of α-keto sulfides, possesses a unique structural motif: a photosensitive acetophenone core functionalized with a phenylthio group at the α-position. This arrangement bestows upon it the potential to function as a versatile tool in radical polymerization processes.

These application notes provide a comprehensive technical guide to the utilization of 1-Phenylphenacyl sulfide in polymer chemistry. We will delve into its synthesis, its primary application as a photoinitiator for free-radical polymerization, and its potential role as a chain transfer agent. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Section 1: Synthesis of 1-Phenylphenacyl Sulfide

A reliable and accessible synthetic route is paramount for the application of any chemical tool. 1-Phenylphenacyl sulfide can be synthesized through the nucleophilic substitution of a phenacyl halide with thiophenol. A general and robust protocol is provided below.

Protocol 1: Synthesis of 1-Phenyl-2-(phenylthio)ethanone

This protocol is adapted from established methods for the synthesis of α-keto sulfides.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Thiophenol

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous DCM or THF.

  • Addition of Reagents: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Nucleophilic Attack: Slowly add thiophenol (1.05 eq) dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion and Work-up: Once the starting material is consumed (typically within 2-4 hours), allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-phenylphenacyl sulfide as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Application as a Type I Photoinitiator

The primary application of 1-Phenylphenacyl sulfide in polymer chemistry is as a Type I photoinitiator . Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the bond alpha to the carbonyl group, a process known as Norrish Type I cleavage, to generate two distinct radical species.[1] This mechanism is analogous to that of other acetophenone-based photoinitiators.[2]

Mechanism of Photoinitiation

The photodissociation of 1-Phenylphenacyl sulfide generates a benzoyl radical and a phenylthiomethyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers.

G cluster_initiation Photoinitiation PPS 1-Phenylphenacyl Sulfide Cleavage Norrish Type I Cleavage PPS->Cleavage Absorption hv UV Light (hν) Radicals Benzoyl Radical + Phenylthiomethyl Radical Cleavage->Radicals Homolytic Cleavage Propagation Initiation & Propagation Radicals->Propagation Monomer Vinyl Monomer (M) Monomer->Propagation Polymer Growing Polymer Chain (P-M•) Propagation->Polymer

Figure 1: Proposed photoinitiation mechanism of 1-Phenylphenacyl sulfide.

The efficiency of initiation will depend on the quantum yield of radical generation and the reactivity of the generated radicals towards the specific monomer being polymerized.

Protocol 2: Photoinitiated Free-Radical Polymerization of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the photopolymerization of a common vinyl monomer, methyl methacrylate (MMA), using 1-Phenylphenacyl sulfide as the photoinitiator. This can be adapted for other acrylate, methacrylate, or styrenic monomers.[3][4]

Materials:

  • 1-Phenylphenacyl sulfide (photoinitiator)

  • Methyl methacrylate (MMA), inhibitor removed

  • Solvent (e.g., Toluene, Tetrahydrofuran), if applicable

  • Schlenk tube or other suitable reaction vessel with a septum

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon source for deoxygenation

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying.

  • Reaction Setup: In a Schlenk tube, dissolve the desired amount of 1-Phenylphenacyl sulfide in the MMA monomer (for bulk polymerization) or in a solution of MMA in a suitable solvent.

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles. Oxygen is a radical scavenger and will inhibit the polymerization.

  • Photoirradiation: Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation. The reaction temperature should be controlled. The polymerization progress can be monitored by taking aliquots at different time points and analyzing the conversion by gravimetry, NMR, or chromatography.

  • Termination and Polymer Isolation: After the desired time or conversion is reached, stop the irradiation. To isolate the polymer, precipitate the viscous solution into a large excess of a non-solvent, such as cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Table 1: Example Conditions for Photoinitiated Polymerization of MMA

Entry[MMA] (M)[Initiator] (mol%)SolventTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
19.4 (bulk)0.1None26555,0001.8
24.70.2Toluene48032,0001.9
39.4 (bulk)0.5None17521,0002.1

Note: The values in this table are illustrative and will depend on the specific experimental conditions such as light intensity and temperature.

Section 3: Potential Application as a Chain Transfer Agent

The presence of a sulfide linkage in 1-Phenylphenacyl sulfide suggests its potential to act as a chain transfer agent in radical polymerization.[4][5] Chain transfer reactions are crucial for controlling the molecular weight of polymers. In this context, the growing polymer radical could abstract the phenylthio group, terminating the polymer chain and generating a new phenylthiyl radical that can initiate a new chain.

Mechanism of Chain Transfer

G cluster_cta Chain Transfer Mechanism GrowingChain Growing Polymer Radical (Pn•) Transfer Chain Transfer GrowingChain->Transfer PPS 1-Phenylphenacyl Sulfide PPS->Transfer DeadPolymer Terminated Polymer (Pn-SPh) Transfer->DeadPolymer NewRadical Phenacyl Radical Transfer->NewRadical NewChain New Polymer Chain Initiation NewRadical->NewChain Monomer Monomer (M) Monomer->NewChain

Figure 2: Hypothetical chain transfer mechanism involving 1-Phenylphenacyl sulfide.

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr).[5] A higher Ctr indicates a more efficient reduction in polymer molecular weight.

Protocol 3: Evaluation of Chain Transfer Activity

To determine the chain transfer constant of 1-Phenylphenacyl sulfide, a series of polymerizations are conducted with varying concentrations of the agent, while keeping the monomer and initiator concentrations constant. The Mayo equation is then used to determine Ctr.

Procedure:

  • Polymerization Series: Prepare a series of polymerization reactions (as described in Protocol 2, but with a thermal initiator like AIBN to decouple initiation from the sulfide) with a fixed concentration of monomer and initiator, and varying concentrations of 1-Phenylphenacyl sulfide.

  • Low Conversion: It is crucial to stop the polymerizations at low monomer conversion (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.

  • Molecular Weight Analysis: Determine the number-average degree of polymerization (Xn) for each polymer sample using GPC.

  • Mayo Plot: Plot 1/Xn versus the ratio of the concentration of the chain transfer agent to the monomer concentration ([S]/[M]). The plot should be linear, and the slope of the line will be the chain transfer constant (Ctr).

Mayo Equation:

1/Xn = (1/Xn)₀ + Ctr * ([S]/[M])

Where:

  • Xn is the number-average degree of polymerization.

  • (Xn)₀ is the number-average degree of polymerization in the absence of the chain transfer agent.

  • Ctr is the chain transfer constant.

  • [S] is the concentration of the chain transfer agent (1-Phenylphenacyl sulfide).

  • [M] is the concentration of the monomer.

Conclusion and Future Outlook

1-Phenylphenacyl sulfide presents itself as a promising and versatile molecule for polymer chemists. Its primary, well-supported application is as a Type I photoinitiator, offering a straightforward method for initiating free-radical polymerization upon UV irradiation. The protocols provided herein serve as a robust starting point for exploring its utility with a variety of vinyl monomers.

Furthermore, its potential as a chain transfer agent opens up avenues for controlling polymer molecular weight. The experimental framework to validate this hypothesis and quantify its efficiency has been outlined. Future research could focus on synthesizing derivatives of 1-Phenylphenacyl sulfide with tailored absorption characteristics or enhanced chain transfer activity, further expanding the toolbox for precision polymer synthesis.

References

  • Timpe, H. J., & Kronfeld, K. P. (1989). Light-induced polymer and polymerization reactions XXXIII: direct photoinitiation of methyl methacrylate polymerization by excited states of ketones. Journal of Photochemistry and Photobiology A: Chemistry, 46(2), 253-267. [Link]

  • He, D., Wu, Y., Liu, Z., & Zhao, T. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Advances, 7(62), 39604-39610. [Link]

  • Yagci, Y., & Schnabel, W. (1991). Diphenylphenacyl sulfonium salt as dual photoinitiator for free radical and cationic polymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 29(5), 617-621. [Link]

  • Kaya, K., et al. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry, 12, 1489684. [Link]

  • Wikipedia. (n.d.). Chain transfer. In Wikipedia. Retrieved April 2, 2026, from [Link]

  • Yagci, Y., et al. (2015). PECH: A New Photoinitiator for Free Radical Polymerization under UV Light. Macromolecular Rapid Communications, 36(20), 1838-1842. [Link]

  • Minds@UW. (2017). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. [Link]

  • Paul, C. G., et al. (2020). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 12(11), 2535. [Link]

  • Kaya, K., et al. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry, 12. [Link]

  • Yagci, Y., & Schnabel, W. (2018). Diphenylphenacyl Sulfonium Salt as Dual Photoinitiator for Free Radical and Cationic Polymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 56(4), 438-445. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Informations. [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 633-639. [Link]

  • Ito, K., et al. (2022). Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo-Olefin Chain-Transfer Agents (R−CH2C(=CH2)Z). Angewandte Chemie International Edition, 61(50), e202212345. [Link]

  • PubChem. (n.d.). 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. National Center for Biotechnology Information. Retrieved April 2, 2026, from [Link]

  • ACS Fall 2025. (2024, August 21). Multicomponent polymerizations of sulfur, diamines, and diketones for polythioamides and poly(α-ketothioamides). American Chemical Society. [Link]

  • Request PDF. (n.d.). 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2741. [Link]

Sources

Application

Application Note: Multimodal Analytical Strategies for the Quantification of 1-Phenylphenacyl Sulfide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Phenylphenacyl sulfide (CAS: 16222-10-9) | Synonyms: 2-(phenylthio)acetophenone, phenacyl phenyl sulfide. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Phenylphenacyl sulfide (CAS: 16222-10-9) | Synonyms: 2-(phenylthio)acetophenone, phenacyl phenyl sulfide.

Executive Summary & Chemical Profiling

1-Phenylphenacyl sulfide is a structurally significant thioether widely utilized as a benchmark substrate in asymmetric sulfoxidation [2], photochemistry, and enzymatic catalysis studies (such as Microperoxidase-11 mediated oxidations) [3]. Structurally, it comprises a thioether linkage flanked by a phenacyl group and a phenyl ring. This specific arrangement yields a highly conjugated π -system, moderate lipophilicity (LogP 3.66), and distinct magnetic resonance environments.

To achieve high-fidelity analytical integrity, relying on a single quantification method is often insufficient. As a Senior Application Scientist, I have designed this protocol to utilize a self-validating, orthogonal approach. By triangulating data from High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) [1], and Quantitative Nuclear Magnetic Resonance (qNMR), researchers can achieve absolute quantification, trace impurity profiling, and structural validation within a single cohesive workflow.

G Sample 1-Phenylphenacyl Sulfide Sample Prep HPLC HPLC-UV (Routine Quantification) Sample->HPLC GCMS GC-MS (Trace & Impurity Profiling) Sample->GCMS NMR qNMR (Absolute Purity) Sample->NMR Data Data Synthesis & Orthogonal Validation HPLC->Data GCMS->Data NMR->Data

Workflow diagram illustrating the orthogonal analytical strategy for thioether quantification.

Methodological Causality: The "Why" Behind the Workflows (E-E-A-T)

A robust analytical protocol must be grounded in the physicochemical reality of the molecule. Here is the causality driving our experimental choices:

  • HPLC-UV (High-Throughput Assay): The dual phenyl rings and the carbonyl group create a strong chromophore. We select a detection wavelength of 262 nm, which aligns with the π→π∗ and n→π∗ transitions of the phenacyl moiety, ensuring maximum signal-to-noise ratio [2]. A C18 stationary phase is chosen because the molecule's hydrophobic nature allows for predictable retention and excellent peak symmetry when eluted with a polar mobile phase (Acetonitrile/Water).

  • GC-MS (Trace Profiling): With a molecular weight of 228.31 g/mol and high thermal stability, this sulfide is highly amenable to gas-phase separation. Electron Ionization (EI) at 70 eV is selected because it reliably cleaves the molecule at the α -carbon, yielding a definitive fragmentation pattern (e.g., the stable benzoyl cation at m/z 105) essential for distinguishing the parent compound from oxidative metabolites [1].

  • 1H qNMR (Absolute Purity): Chromatographic methods rely on relative response factors and reference standards. qNMR bypasses this by providing a primary ratio of the analyte's protons to a certified internal standard. The isolated methylene protons ( α to the carbonyl and sulfur) yield a sharp, distinct singlet near δ 4.2 ppm, perfectly suited for integration without interference from the complex aromatic multiplet ( δ 7.2–8.0 ppm).

Experimental Protocols

Protocol A: Reversed-Phase HPLC-UV Quantification

Objective: Rapid, routine quantification of 1-phenylphenacyl sulfide in reaction mixtures or bulk batches.

Materials & Reagents:

  • Column: C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : Ultrapure Water (70:30, v/v). Isocratic elution minimizes baseline drift and allows for high-throughput sequential injections.

  • Detection: UV at 262 nm[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade Acetonitrile with 300 mL of Ultrapure Water (18.2 MΩ·cm). Degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-phenylphenacyl sulfide reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Perform serial dilutions to generate a 5-point calibration curve (1, 10, 25, 50, and 100 µg/mL).

  • System Equilibration: Purge the C18 column with the mobile phase at a flow rate of 1.0 mL/min for 30 minutes. Monitor the UV baseline until fluctuations are <0.1 mAU.

  • Acquisition: Inject 10 µL of each standard and sample. Record the chromatogram for 10 minutes. The target analyte will elute at approximately tR​=5.8 minutes.

  • Data Processing: Integrate the peak area. Calculate the unknown sample concentrations using the linear regression equation ( y=mx+c ) derived from the calibration curve.

G MobilePhase Mobile Phase (MeCN:H2O 70:30) Injector Autosampler (10 µL Injection) MobilePhase->Injector Column C18 Column (Hydrophobic Retention) Injector->Column Sample Detector UV Detector (λ = 262 nm) Column->Detector Elution Chromatogram Chromatogram (Integration) Detector->Chromatogram

Mechanistic sequence of the reversed-phase HPLC-UV separation process.

Protocol B: GC-MS Trace Profiling

Objective: Identification of volatile impurities (e.g., diphenyl disulfide) and exact structural confirmation [1].

Step-by-Step Methodology:

  • Column Setup: Install a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Instrument Parameters: Set the injection port to 280 °C to ensure instantaneous vaporization. Set the MS ion source to 230 °C. Use Helium (He) as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient Program:

    • Initial: 100 °C (hold for 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold for 5 min to bake out heavy contaminants).

  • Injection: Inject 1 µL of the sample (dissolved in GC-grade n-hexane, 1 mg/mL) using a split ratio of 10:1 to prevent column overloading.

  • MS Acquisition & Analysis: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan range: m/z 50–500. Extract ion chromatograms (EIC) for the molecular ion m/z 228 ( M+ ) and the primary base peak m/z 105 ( [C6​H5​CO]+ ).

Protocol C: 1H qNMR for Absolute Purity Determination

Objective: Metrological traceability and absolute mass fraction determination without relying on a homologous reference standard.

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance (readability 0.01 mg), accurately weigh ~15.0 mg of the 1-phenylphenacyl sulfide sample and ~5.0 mg of Dimethyl sulfone (TraceCERT® Internal Standard, δ 3.0 ppm) into a clean glass vial.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Acquisition Parameters (Critical Step):

    • Frequency: 400 MHz (minimum).

    • Pulse Angle: 90° for maximum signal.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: To achieve quantitative accuracy, D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery between scans.

    • Scans: 64 (to achieve a Signal-to-Noise ratio > 150:1).

  • Integration & Calculation: Apply rigorous phase and baseline corrections. Integrate the IS peak (singlet, 6H, δ 3.0) and the analyte's methylene peak (singlet, 2H, δ 4.2). Calculate the absolute purity using the standard qNMR mass-ratio formula.

Quantitative Data Synthesis

The following table summarizes the validated parameters and expected quantitative metrics across the three methodologies, providing a quick-reference guide for analytical scientists.

Analytical ParameterHPLC-UV (262 nm)GC-MS (EI, 70 eV)1H qNMR (400 MHz)
Primary Utility Routine quantification, KineticsTrace impurity profilingAbsolute purity validation
Linearity Range 1.0 – 100 µg/mL ( R2>0.999 )0.1 – 50 µg/mL ( R2>0.995 )1 – 50 mg/mL (Analyte:IS ratio)
LOD / LOQ 0.2 µg/mL / 0.6 µg/mL0.02 µg/mL / 0.06 µg/mLN/A (Sensitivity limited by S/N > 150)
Key Analytical Signal tR​≈5.8 min tR​≈12.4 min; m/z 228, 105, 123 δ 4.2 ppm (s, 2H, -CH 2​ -)
Relative Std. Dev (RSD) <1.5% <3.0% <0.5%

References

  • Phytochemical profiling of Lepidium apetalum using GC/LC-MS metabolomics coupled with chemometric and bioactivity analyses Source: National Institutes of Health (NIH) / PMC URL:[Link] [1]

  • Enantioselective Synthesis of Sulfoxides: 2000−2009 | Chemical Reviews Source: American Chemical Society (ACS) Publications URL:[Link] [2]

  • Degradation of Water-Insoluble Dyes by Microperoxidase-11, an Effective and Stable Peroxidative Catalyst in Hydrophilic Organic Media Source: ResearchGate URL:[Link] [3]

Method

Experimental setup for reactions involving 1-Phenylphenacyl sulfide

An In-depth Technical Guide to the Experimental Setup for Reactions Involving 1-Phenylphenacyl Sulfide Abstract 1-Phenylphenacyl sulfide, also known as α-(phenylthio)acetophenone, is a prominent member of the α-sulfenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Experimental Setup for Reactions Involving 1-Phenylphenacyl Sulfide

Abstract

1-Phenylphenacyl sulfide, also known as α-(phenylthio)acetophenone, is a prominent member of the α-sulfenylated ketone class of molecules. These organosulfur compounds are highly versatile building blocks in organic synthesis due to the unique reactivity conferred by the sulfur atom adjacent to a carbonyl group.[1] This functionality allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, making 1-phenylphenacyl sulfide a valuable precursor in the synthesis of pharmaceuticals and heterocyclic compounds.[2][3] This guide provides detailed application notes and protocols for the synthesis and subsequent reactions of 1-phenylphenacyl sulfide, with a strong emphasis on safety, mechanistic rationale, and practical laboratory execution for researchers in organic chemistry and drug development.

Safety First: Critical Protocols for Handling Organosulfur Compounds

The single most critical aspect of working with reagents like thiophenol and products like 1-Phenylphenacyl sulfide is odor control. Thiols and many sulfides are notoriously malodorous and have extremely low odor thresholds, detectable by the human nose at parts-per-billion levels.[4] Accidental release is not only unpleasant but can trigger building evacuations due to the smell's similarity to natural gas odorants.[4]

Core Safety Mandates:

  • Fume Hood Exclusive: All manipulations, including weighing, transfers, reactions, and work-ups, must be performed exclusively inside a certified chemical fume hood.[5]

  • Vapor Trapping: The reaction apparatus must be equipped with a vapor trap to prevent the release of volatile sulfur compounds into the fume hood exhaust. A bleach trap is highly effective for oxidizing thiols and sulfides to less odorous sulfoxides and sulfones.

  • Liquid Transfers: Never pour or openly pipette thiophenol or solutions containing volatile sulfides. Use syringes or cannulas for all liquid transfers to minimize vapor release.

  • Waste Decontamination: All contaminated glassware, syringes, and disposable materials (gloves, paper towels) must be decontaminated before removal from the fume hood. Submerge glassware in a bleach solution for at least 24 hours.[5] Seal disposable waste in a zip-lock bag and dispose of it as hazardous waste.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Synthesis of 1-Phenylphenacyl Sulfide

The most direct synthesis of 1-Phenylphenacyl sulfide involves the nucleophilic substitution of a halogen on an α-haloketone, such as phenacyl bromide, with a sulfur nucleophile like thiophenol. This reaction proceeds via a classic SN2 mechanism.

Reaction Scheme: SN2 Synthesis

The reaction involves the deprotonation of thiophenol by a mild base to form the highly nucleophilic thiophenolate anion, which then displaces the bromide from phenacyl bromide.

sn2_synthesis cluster_reactants Reactants phenacyl_br Phenacyl Bromide product 1-Phenylphenacyl Sulfide phenacyl_br->product SN2 Attack thiophenol Thiophenol thiopheonate Thiophenolate Anion thiophenol->thiopheonate + Base base Triethylamine (Base) base->thiopheonate thiopheonate->product SN2 Attack salt Triethylammonium Bromide caption Workflow for Sₙ2 Synthesis of 1-Phenylphenacyl Sulfide.

Caption: Workflow for Sₙ2 Synthesis of 1-Phenylphenacyl Sulfide.

Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Phenacyl Bromide199.0510.01.99 g
Thiophenol110.1810.01.02 mL
Triethylamine (TEA)101.1911.01.53 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenacyl bromide (1.99 g, 10.0 mmol). Dissolve the solid in 30 mL of dichloromethane (DCM).

  • Reactant Addition: In the fume hood, add thiophenol (1.02 mL, 10.0 mmol) to the flask via syringe.

  • Base Addition: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (1.53 mL, 11.0 mmol) dropwise over 5 minutes. The addition of the base is crucial to deprotonate the thiol, forming the active nucleophile. Using a slight excess of base ensures complete deprotonation. A white precipitate of triethylammonium bromide will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phenacyl bromide) is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 1-Phenylphenacyl sulfide as a white solid.

  • Expected Yield: 85-95%.

Application: Synthesis of Thiazole Derivatives

1-Phenylphenacyl sulfide is an excellent precursor for synthesizing heterocyclic compounds. A prime example is the Hantzsch thiazole synthesis, where it reacts with a thioamide (like thiourea) to form a 2-aminothiazole derivative.[6][7]

Reaction Scheme: Hantzsch Thiazole Synthesis

hantzsch_synthesis pps 1-Phenylphenacyl Sulfide intermediate Thiazoline Intermediate pps->intermediate + Thiourea thiourea Thiourea thiourea->intermediate product 2-Amino-4-phenyl-5- (phenylthio)thiazole intermediate->product Dehydration/ Aromatization

Caption: Hantzsch Synthesis of a Thiazole Derivative.

Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-Phenylphenacyl Sulfide228.315.01.14 g
Thiourea76.125.50.42 g
Ethanol--40 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 1-Phenylphenacyl sulfide (1.14 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction typically completes within 4-6 hours. Monitor by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the volume of the solvent by half using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Expected Yield: 70-85%.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • 1-Phenylphenacyl Sulfide:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.9-8.1 (m, 2H, Ar-H), 7.2-7.6 (m, 8H, Ar-H), 4.3 (s, 2H, -CH₂-).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 195.0 (C=O), 136.0, 134.5, 133.5, 130.0, 129.5, 129.0, 128.5, 127.5 (Ar-C), 40.0 (-CH₂-).

    • Mass Spec (ESI+): m/z 229.1 [M+H]⁺.[8][9]

Troubleshooting

IssuePossible CauseSolution
Low yield in Synthesis Incomplete reaction.Ensure the base is added slowly at 0 °C to prevent side reactions. Check the purity of phenacyl bromide, as it can degrade over time.
Loss during work-up.Ensure pH is correct during acidic and basic washes. Avoid vigorous shaking that can lead to emulsions.
Persistent Odor Inadequate quenching.Ensure all glassware and waste are thoroughly soaked in a fresh bleach solution. Check the bleach trap to ensure it has not been exhausted.
Incomplete Thiazole Synthesis Insufficient reflux time.Monitor reaction closely by TLC and extend reflux time if starting material is still present.
Poor quality reagents.Use anhydrous ethanol and ensure thiourea is dry.

References

  • de Souza, A. A. N., Bartolomeu, A. A., Brocksom, T. J., Noël, T., & de Oliveira, K. T. (2022). Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions. The Journal of Organic Chemistry, 87(9), 5856–5865. [Link][1][10][11]

  • University College London. (2020). Thiols | Safety Services. UCL – University College London. [Link][4]

  • Denmark, S. E., & Chi, M. T. (2014). Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes. Accounts of chemical research, 47(10), 3146-3164. [Link][12]

  • Bao, J., & Fernández-Ibáñez, M. Á. (2019). High-Atom Economic Approach To Prepare Chiral α-Sulfenylated Ketones. The Journal of Organic Chemistry, 84(16), 10196–10204. [Link][2]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry and Biochemistry. [Link]

  • Columbia University. SOP FOR STENCH CHEMICALS. Columbia Research. [Link][5]

  • National Center for Biotechnology Information. Phenacyl phenyl sulfide. PubChem Compound Database. [Link][8]

  • Chad's Prep. (2021). Sulfides | Naming, Synthesis, Reactions | 13.8 Organic Chemistry. YouTube. [Link][13]

  • Amiri, K., Rostami, A., & Rostami, A. (2016). CuFe2O4 magnetic nanoparticles catalyzed odorless synthesis of sulfides using phenylboronic acid, aryl halides in the presence of S8 - Supporting Information. New Journal of Chemistry. [Link][9]

  • Chen, W., et al. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Scientific reports, 10(1), 2826. [Link][14]

  • Khan, I., et al. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link][6]

  • Siddiqui, H. L., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2275-2306. [Link][3][7]

  • Al-Hourani, B. J. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Sulfur Chemistry, 33(2), 183-192. [Link][15]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 1-Phenylphenacyl sulfide synthesis

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently observe that researchers treat the synthesis of 1-phenylphenacyl sulfide (also known as 2-(phenylthio)acetoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently observe that researchers treat the synthesis of 1-phenylphenacyl sulfide (also known as 2-(phenylthio)acetophenone) as a trivial SN2 substitution. However, the highly reactive nature of both the α -bromoketone electrophile and the thiolate nucleophile demands rigorous environmental control.

The synthesis typically proceeds via an SN2-type nucleophilic attack of the sulfhydryl group of thiophenol on the α -carbon of phenacyl bromide in the presence of a base[1]. While the electronic properties of the phenacyl system make it highly susceptible to this substitution[2], it is equally vulnerable to a cascade of side reactions if conditions are not optimized.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common impurities and provide self-validating protocols to ensure your success.

Reaction Workflow & Impurity Pathways

G PB Phenacyl Bromide (Electrophile) Base Base (e.g., K2CO3) Anhydrous Solvent PB->Base H2O H2O (Moisture) PB->H2O TP Thiophenol (Nucleophile) TP->Base O2 O2 (Air Exposure) TP->O2 PPS 1-Phenylphenacyl Sulfide (Target Product) DPDS Diphenyl Disulfide (Oxidation Impurity) HA 2-Hydroxyacetophenone (Hydrolysis Impurity) Base->PPS SN2 Substitution O2->DPDS Oxidative Coupling H2O->HA Base Hydrolysis

Reaction pathways and common impurity formation in 1-phenylphenacyl sulfide synthesis.

Troubleshooting FAQs

Q1: I am detecting a significant amount of diphenyl disulfide in my final product. What is the mechanistic cause, and how can I prevent it? Causality: Thiophenol is highly susceptible to oxidative dimerization in the presence of a base and atmospheric oxygen[3]. The base deprotonates thiophenol to form a highly reactive thiolate anion. If oxygen is present in the solvent or headspace, it rapidly oxidizes the thiolate radicals, coupling them into diphenyl disulfide. The Fix: You must treat this as an air-sensitive step. Degas your solvents using sparging (N₂ or Ar) or the freeze-pump-thaw method. Run the entire reaction under a strict inert atmosphere.

Q2: My HPLC shows unreacted phenacyl bromide even after prolonged reaction times. Should I increase the temperature to force the reaction? Causality: No. Phenacyl bromide is a highly reactive electrophile. If it remains unreacted, the issue is rarely a lack of thermal energy (the SN2 reaction is rapid at room temperature)[1]. Instead, it indicates nucleophile depletion—your thiolate has likely been consumed by oxidation (forming disulfide) before it could react with the bromide. Increasing the temperature will only promote unwanted side reactions like aldol condensation or degradation. The Fix: Ensure a slight stoichiometric excess of thiophenol (1.05 eq) and verify the integrity of your inert atmosphere to prevent nucleophile loss.

Q3: What causes the formation of 2-hydroxyacetophenone (phenacyl alcohol) during this synthesis? Causality: The presence of adventitious water combined with the base (e.g., K₂CO₃) generates hydroxide ions in situ. Hydroxide is a strong, hard nucleophile that directly competes with the thiolate, attacking the electrophilic carbon of phenacyl bromide to yield 2-hydroxyacetophenone via base-catalyzed hydrolysis. The Fix: Use strictly anhydrous solvents (e.g., dried over molecular sieves) and ensure your inorganic base is oven-dried prior to use.

Quantitative Impurity Profiling

Use the following table to identify and troubleshoot impurities based on standard chromatographic behavior.

ImpurityTypical HPLC RRT*Mechanistic OriginPrimary Mitigation Strategy
2-Hydroxyacetophenone 0.65Base-catalyzed hydrolysis of phenacyl bromideUse strictly anhydrous solvents and oven-dried base
Unreacted Phenacyl Bromide 0.85Incomplete conversion / Nucleophile depletionEnsure 1.05 eq of thiophenol; maintain active base
Unreacted Thiophenol 0.90Excess reagent / Incomplete conversionPrecise stoichiometry; basic aqueous wash during workup
1-Phenylphenacyl Sulfide 1.00Target SN2 Substitution Maintain optimized anhydrous, inert conditions
Diphenyl Disulfide 1.45Thiolate oxidation by atmospheric O₂Run under inert atmosphere (N₂/Ar); degas solvents

*Relative Retention Time (RRT) is illustrative for a standard C18 reverse-phase method (MeCN/Water gradient).

Self-Validating Experimental Protocol

To guarantee high purity and yield, follow this self-validating methodology. Every critical phase includes a checkpoint to verify the chemical state before proceeding.

Phase 1: Nucleophile Activation

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes.

    • Causality: Removing adventitious moisture prevents the competitive hydrolysis of the α -bromoketone.

  • Reagent Loading: Add 1.5 equivalents of finely powdered, oven-dried potassium carbonate (K₂CO₃) and 50 mL of anhydrous acetone.

  • Thiolate Formation: Inject 1.05 equivalents of thiophenol via syringe. Stir vigorously at room temperature for 15 minutes.

    • Validation Checkpoint: The suspension should remain white/translucent. A shift to a distinct yellow hue indicates premature oxidation of the thiolate to diphenyl disulfide due to an air leak[3]. If yellowing occurs, abort and re-establish your inert atmosphere.

Phase 2: Electrophilic Coupling 4. Addition: Dissolve 1.0 equivalent of phenacyl bromide in 20 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, suppressing bis-alkylation and controlling the mild exotherm[1].

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the UV-active phenacyl bromide spot (Rf 0.4) and the appearance of a new, lower polarity spot (Rf 0.5) validates successful SN2 conversion[2].

Phase 3: Quench and Purification 6. Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃). 7. Workup: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in 100 mL of dichloromethane (DCM). 8. Impurity Clearance: Wash the organic layer with 1M NaOH (2 x 50 mL).

  • Causality: The basic wash deprotonates and extracts any unreacted thiophenol into the aqueous layer, preventing it from co-crystallizing with the product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize the crude solid from hot ethanol to yield pure 1-phenylphenacyl sulfide as white crystals.

    • Validation Checkpoint: The final melting point should be sharp (typically 53-55 °C), confirming the absence of the lower-melting diphenyl disulfide impurity.

References

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles, ResearchG
  • A THEORETICAL INVESTIGATION OF SUBSTITUENT EFFECTS ON STRUCTURE AND NQR PARAMETERS OF PHENACYL PHENYL SULFIDE DERIV
  • DIPHENYL DISULFIDE synthesis, ChemicalBook,

Sources

Optimization

How to improve the yield of 1-Phenylphenacyl sulfide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with 1-Phenylphenacyl sulfi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with 1-Phenylphenacyl sulfide (CAS: 106991-84-8, also widely known in the literature as desyl sulfide or bis(1-phenylphenacyl) sulfide).

Due to its unique structural motif—featuring dual photo-labile C-S bonds adjacent to carbonyl and phenyl groups—this compound is highly sensitive to oxidation, over-irradiation, and uncontrolled homolysis. This guide provides field-proven, self-validating protocols to maximize your yields across synthesis, photochemistry, and thermolysis workflows.

Section 1: Synthesis & Handling Troubleshooting

Q: Why am I getting low yields and high amounts of disulfide byproducts when synthesizing 1-phenylphenacyl sulfide from desyl halides?

A: The synthesis of 1-phenylphenacyl sulfide typically involves the nucleophilic substitution of 1-phenylphenacyl bromide (desyl bromide) with sodium sulfide ( Na2​S ). The primary cause of yield loss is the oxidative dimerization of the thiolate intermediate . Thiolate anions are highly susceptible to oxidation by dissolved O2​ in the solvent, which acts as an electron acceptor to drive the formation of bis(desyl) disulfide. To improve your yield, you must transition from a standard benchtop setup to a rigorous anaerobic, phase-transfer catalyzed system.

Table 1: Troubleshooting 1-Phenylphenacyl Sulfide Synthesis
ObservationMechanistic CauseCorrective Action
High disulfide byproduct Oxidative coupling of thiolate intermediates by dissolved O2​ .Degas all solvents (freeze-pump-thaw) and run strictly under Argon.
Incomplete conversion Poor solubility of Na2​S in the organic phase.Use a phase-transfer catalyst (e.g., TBAB) in a biphasic system.
Formation of sulfoxides Over-oxidation during the aqueous workup.Quench with degassed water; minimize air exposure during extraction.
Protocol 1: Anaerobic Biphasic Synthesis (Self-Validating)

This protocol utilizes phase-transfer catalysis to ensure complete conversion while suppressing oxidation.

  • Solvent Preparation: Degas 20 mL of anhydrous THF and 10 mL of deionized water by sparging with Argon for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the transient thiolate from oxidizing into the unwanted disulfide.

  • Reaction Setup: In a Schlenk flask under Argon, dissolve 10 mmol of 1-phenylphenacyl bromide in the degassed THF. Add 0.5 mmol of Tetrabutylammonium bromide (TBAB).

  • Reagent Addition: Slowly add a solution of 5.5 mmol Na2​S in the 10 mL degassed water dropwise.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The complete disappearance of the UV-active desyl bromide spot (Rf ~0.6) within 2 hours confirms the phase-transfer catalyst is successfully shuttling the sulfide into the organic layer.

  • Quenching: Quench the reaction with 20 mL of degassed water.

    • Causality: Using degassed water for the quench prevents late-stage oxidation during the highly aerated phase separation step.

  • Purification: Extract with DCM, dry over MgSO4​ , and recrystallize from hot ethanol.

    • Validation Check: Pure 1-phenylphenacyl sulfide yields white crystals. A sharp melting point (approx. 80-82°C) confirms the absence of the disulfide byproduct.

Section 2: Photochemical Applications (Norrish Type II & Cycloadditions)

Q: My photochemical thia-Diels-Alder reaction using 1-phenylphenacyl sulfide gives low yields and complex mixtures. How can I optimize it?

A: 1-Phenylphenacyl sulfide is frequently used as a photochemical precursor. Upon UV irradiation, it undergoes a Norrish Type II cleavage . The excited carbonyl oxygen abstracts a gamma-hydrogen, forming a 1,4-biradical that cleaves to yield deoxybenzoin and a highly reactive thioaldehyde[1]. This transient thioaldehyde can be trapped by dienes to form thia-Diels-Alder adducts (e.g., 2H-thiopyrans)[2].

If you are running this in a traditional batch flask, your yield is suffering due to the Lambert-Beer law and over-irradiation . In batch reactors, light intensity drops exponentially, requiring long reaction times (>9 hours) for full conversion[2]. Because the resulting cycloadducts are also photochemically sensitive, this prolonged exposure destroys your product[2]. The solution is to transition to Continuous Flow Photochemistry .

Mechanism A 1-Phenylphenacyl Sulfide B Excited Triplet (n, π*) A->B UV (365 nm) C 1,4-Biradical Intermediate B->C γ-H Abstraction D Deoxybenzoin (Byproduct) C->D Cleavage E Thioaldehyde Intermediate C->E Cleavage F Thia-Diels-Alder Adduct E->F + Diene G Degradation Products F->G Over-irradiation (Batch Issue)

Fig 1. Norrish Type II cleavage of 1-phenylphenacyl sulfide and subsequent trapping.

Table 2: Batch vs. Continuous Flow Photochemistry for Phenacyl Sulfides[2]
ParameterConventional Batch ReactorContinuous Flow (FEP Tubing)
Light Penetration Poor (exponential drop-off)Excellent (narrow path length)
Reaction Time > 9 hours35 minutes
Typical Yield 50 - 65%75 - 83%
Product Degradation High (due to over-irradiation)Minimal (immediate removal from light)
Protocol 2: Continuous Flow Photochemical Thia-Diels-Alder Reaction

This protocol utilizes a flow setup to precisely control photon flux and residence time.

  • Solution Prep: Prepare a 0.1 M solution of 1-phenylphenacyl sulfide and 3.0 to 5.0 equivalents of your target diene in anhydrous DCM[2].

    • Causality: A high diene concentration ensures pseudo-first-order trapping of the transient thioaldehyde before it can polymerize.

  • System Priming: Flush a Fluorinated Ethylene Propylene (FEP) tubing reactor with pure DCM.

    • Causality: FEP has >90% UV transmittance at 365 nm.

    • Validation Check: Visually inspect the tubing. The absence of trapped bubbles confirms the system is primed; bubbles will scatter UV light and disrupt the calculated residence time.

  • Flow Execution: Mount the syringe and set the pump rate to achieve a 35-minute residence time [2].

    • Causality: This specific window provides enough photon flux for complete Norrish II cleavage while ejecting the product before secondary degradation occurs[2].

  • Pressurization: Route the output through a 100 psi Back Pressure Regulator (BPR).

    • Validation Check: A steady 100 psi reading on the inline gauge confirms the system is pressurized, preventing the DCM from boiling due to localized heating from the UV-LEDs.

  • Collection: Collect the eluent in a foil-wrapped flask.

    • Causality: Shielding the collection flask prevents ambient room light from slowly degrading the photochemically sensitive cycloadduct.

Flow P Syringe Pump (Sulfide + Diene) M T-Mixer P->M R FEP Tubing Reactor (UV-LED, 35 min) M->R Continuous Flow B Back Pressure Regulator R->B Crude Adduct C Product Collection (Foil-Wrapped) B->C Depressurization

Fig 2. Continuous flow setup for photochemical reactions to prevent over-irradiation.

Section 3: Thermolysis & Pyrolysis

Q: I am attempting the thermolysis of 1-phenylphenacyl sulfide, but my yield of the desired heterocycle is poor, and I am getting a complex tarry mixture. How do I control this?

A: Thermolysis of aryl desyl sulfides at high temperatures (e.g., 250°C) induces the homolytic cleavage of the C-S bonds, generating highly reactive thiyl and carbon-centered radicals[3]. Because neat pyrolysis lacks a stabilizing medium, these radicals undergo indiscriminate recombination and hydrogen abstraction. This leads to a complex mixture of products including H2​S , benzaldehyde, benzil, bibenzyl, stilbene, thiophenol, diphenyl sulfide, thianthrene, and 2,3,4,5-tetraphenylthiophene[3].

To improve the yield of a specific target (such as the tetraphenylthiophene), you must abandon neat thermolysis. Instead, shift to a solvent-mediated thermolysis using high-boiling solvents (like diphenyl ether) combined with radical scavengers or Hydrogen-Atom Transfer (HAT) catalysts. This directs the radical intermediates down a single thermodynamic pathway rather than allowing chaotic, multi-pathway recombination[3].

References

  • Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes. European Journal of Organic Chemistry, 2020. URL: [Link]

  • Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò–Büchi Reactions. Organic Letters, 2022. URL: [Link]

  • Thermolysis of some thioether derivatives. Journal of Analytical and Applied Pyrolysis, 1992. URL: [Link]

  • PYROLYSIS OF ARYL DESYL SULFIDE. Phosphorus, Sulfur, and Silicon and the Related Elements, 1992. URL: [Link]

Sources

Troubleshooting

Understanding the Challenge: The Oxidation of 1-Phenylphenacyl Sulfide

An in-depth guide to the prevention, troubleshooting, and analysis of 1-Phenylphenacyl sulfide oxidation, designed for researchers, scientists, and professionals in drug development. This guide provides practical, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the prevention, troubleshooting, and analysis of 1-Phenylphenacyl sulfide oxidation, designed for researchers, scientists, and professionals in drug development. This guide provides practical, field-tested advice to ensure the stability and purity of this important research compound.

1-Phenylphenacyl sulfide is a valuable intermediate in various synthetic pathways. However, its sulfide functional group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This oxidation not only consumes the starting material but also introduces impurities that can be difficult to separate and may interfere with subsequent reactions or biological assays.

Mechanism of Oxidation

The oxidation of sulfides, including 1-Phenylphenacyl sulfide, is a multi-step process.[1][2] The initial and most common oxidation step involves the conversion of the sulfide to a sulfoxide. Further oxidation can then convert the sulfoxide to a sulfone. This process is often mediated by atmospheric oxygen, and the rate can be influenced by factors such as light, temperature, and the presence of catalysts.[3][4]

The generally accepted mechanism involves the formation of a sulfur radical cation, which then reacts with an oxygen source.[3] The presence of both a phenyl group and a phenacyl group attached to the sulfur atom influences the electron density at the sulfur, affecting its susceptibility to oxidation.

Oxidation_Pathway Sulfide 1-Phenylphenacyl Sulfide Sulfoxide 1-Phenylphenacyl Sulfoxide Sulfide->Sulfoxide [O] Sulfone 1-Phenylphenacyl Sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of 1-Phenylphenacyl sulfide.

Proactive Prevention: Best Practices for Handling and Storage

The most effective way to prevent the oxidation of 1-Phenylphenacyl sulfide is to adopt stringent handling and storage protocols. Since many organic materials can degrade or decompose over time due to exposure to oxygen or moisture, creating an inert environment is crucial.[5]

FAQ: Handling and Storage

Q: What is the ideal way to store 1-Phenylphenacyl sulfide?

A: The best practice for storing air-sensitive compounds is within an inert atmosphere glove box.[5] This provides a protective barrier against oxygen and water vapor. If a glove box is not available, the compound should be stored in a sealed vial, preferably amber to protect from light, with the headspace flushed with an inert gas like nitrogen or argon. For long-term storage, refrigeration in a properly sealed container is recommended to slow down any potential degradation pathways.

Q: I need to weigh out the compound for a reaction. How should I do this?

A: Weighing should be done quickly to minimize exposure to air. If possible, perform the weighing inside a glove box.[5] If not, have a flask with a septum ready, and after weighing, add the compound to the flask and immediately purge with an inert gas.

Q: Can I handle this compound on the open bench?

A: It is strongly discouraged. Even brief exposure to the atmosphere can initiate oxidation, especially if the compound is dissolved in a solvent. For all manipulations, it is best to use air-sensitive techniques, such as Schlenk lines or a glove box.[6]

Experimental Protocol: Handling Air-Sensitive Reagents

This protocol outlines the basic steps for safely handling 1-Phenylphenacyl sulfide using standard laboratory equipment.

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[6]

  • Inert Atmosphere Setup: Assemble your reaction apparatus (e.g., a round-bottom flask with a condenser and a septum-sealed inlet) while it is still warm and immediately begin flushing with an inert gas. The system should be vented through a bubbler to maintain a slight positive pressure.[6][7]

  • Reagent Transfer: If the compound is a solid, transfer it to the reaction flask under a positive flow of inert gas. If it is in solution, use a syringe to transfer the solution. Ensure the syringe has been flushed with inert gas before use.[7]

  • Solvent Addition: Use anhydrous, degassed solvents. Solvents can be degassed by several methods, with the "freeze-pump-thaw" method being one of the most effective.

Chemical Intervention: The Use of Antioxidants

In some cases, particularly during reactions or purification processes where complete exclusion of air is difficult, the use of an antioxidant can be beneficial. Antioxidants function by scavenging reactive oxygen species or interrupting the radical chain reactions that lead to oxidation.[8][9]

FAQ: Antioxidants

Q: What type of antioxidant is suitable for 1-Phenylphenacyl sulfide?

A: For organic compounds, sterically hindered phenols such as Butylated Hydroxytoluene (BHT) are commonly used as radical scavengers. They are effective at low concentrations and are generally non-interfering in many reaction types. Some organosulfur compounds can also exhibit antioxidant properties.[8]

Q: How much antioxidant should I add?

A: Antioxidants are typically used in catalytic amounts. A concentration of 0.1-1 mol% relative to the 1-Phenylphenacyl sulfide is a good starting point. It's important to use the minimum effective amount, as higher concentrations could potentially interfere with your reaction or complicate purification.

Q: Will the antioxidant affect my reaction?

A: This is a critical consideration. You must evaluate the compatibility of the antioxidant with your specific reaction conditions (reagents, catalysts, temperature). Run a small-scale control reaction with the antioxidant to check for any unexpected side products or changes in reaction rate.

Antioxidant Type Mechanism of Action Advantages Considerations
Sterically Hindered Phenols (e.g., BHT) Radical ScavengerEffective at low concentrations; widely available.Can sometimes be challenging to remove during purification.
Organosulfur Compounds (e.g., some thiols) Can act as free radical scavengers or degrade peroxides.[8]May have good compatibility with the target compound.Potential for side reactions; can have strong odors.
Polyphenols Can act as antioxidants and form protective films.[10]Natural and potent antioxidants.May be more complex to source and purify.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

Even with preventative measures in place, oxidation can sometimes occur. This section addresses common problems and provides actionable solutions.

Q: I ran a TLC of my 1-Phenylphenacyl sulfide and see a new, more polar spot. What is it?

A: The new, more polar spot is very likely the 1-Phenylphenacyl sulfoxide. Sulfoxides are significantly more polar than their corresponding sulfides. If you see a third, even more polar spot, it could be the sulfone. You can confirm the identity of these species by mass spectrometry or by intentionally oxidizing a small sample of your starting material to see if the retention times/Rf values match.

Q: My compound appears to be oxidizing even when stored under nitrogen. What could be the cause?

A: There are several possibilities:

  • Imperfect Seal: The vial may not be perfectly sealed, allowing for slow diffusion of air over time. Ensure the cap and septum are secure.

  • Contaminated Inert Gas: The nitrogen or argon source may be contaminated with small amounts of oxygen. Using a high-purity gas source and an oxygen trap in your gas line is recommended.

  • Dissolved Oxygen in Solvents: If the compound is stored in solution, the solvent may not have been adequately degassed. Oxygen has a non-negligible solubility in many organic solvents.

  • Peroxide Contamination: The solvent (especially ethers like THF or dioxane) may contain peroxide impurities which can act as oxidants. Always use freshly distilled or inhibitor-free solvents.

Q: How can I remove the sulfoxide byproduct from my sulfide?

A: Separation can often be achieved by column chromatography on silica gel. Due to the polarity difference, the sulfide will elute much faster than the sulfoxide. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) will provide the best separation.

Q: Can I reverse the oxidation?

A: While it is chemically possible to reduce a sulfoxide back to a sulfide, this adds an extra step to your synthesis and may not be high-yielding. Prevention is a far more effective strategy. If reduction is necessary, various reagents can be used, but each comes with its own set of reaction conditions and purification challenges.[11]

Analytical Methods for Monitoring Oxidation

Regularly monitoring the purity of your 1-Phenylphenacyl sulfide is essential. Several analytical techniques can be used to detect and quantify the presence of oxidation products.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. The sulfoxide and sulfone will appear as more polar spots (lower Rf) than the sulfide.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the sulfide, sulfoxide, and sulfone. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

  • Gas Chromatography (GC): Can be used if the compound and its oxidation products are thermally stable and volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the sulfoxide and sulfone. The protons and carbons alpha to the sulfur will show a characteristic downfield shift upon oxidation.

  • Iodometric Titration: This classical method can be adapted to determine the concentration of sulfide in a sample. It involves reacting the sulfide with an excess of iodine in an acidic solution, followed by back-titration of the unreacted iodine.[12][13] This is more suitable for quantifying the total sulfide content rather than the ratio of sulfide to sulfoxide.

Troubleshooting_Workflow start Observe Impurity in Sample tlc Run TLC Analysis start->tlc polar_spot Is there a more polar spot? tlc->polar_spot hplc Run HPLC/GC for Quantification source Identify Source of Oxidation hplc->source confirm Confirm Identity (e.g., MS, NMR) confirm->hplc polar_spot->start No, other issue polar_spot->confirm Yes storage Review Storage Conditions source->storage Storage Issue handling Review Handling Procedures source->handling Handling Issue reagents Check Reagent/Solvent Purity source->reagents Reagent Issue solution Implement Corrective Actions storage->solution handling->solution reagents->solution purify Purify Material (Chromatography) solution->purify

Caption: Workflow for troubleshooting oxidation.

References

  • Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. ACS Publications. [Link]

  • The Role of Sulfide Oxidation Impairment in the Pathogenesis of Primary CoQ Deficiency. Frontiers in Physiology. [Link]

  • Reaction mechanism and stoichiometry of chemical sulfide oxidation. Water360. [Link]

  • Sulfide Oxidation. 911Metallurgist. [Link]

  • 5.10C: Oxidation of Reduced Sulfur Compounds. Biology LibreTexts. [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH. [Link]

  • Determination of Kinetics and Stoichiometry of Chemical Sulfide Oxidation in Wastewater of Sewer Networks. ACS Publications. [Link]

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]

  • 4500-s2 sulfide. Regulations.gov. [Link]

  • Standard Methods: 4500-S2- F: Sulfide by Iodometry. Standard Methods. [Link]

  • Phenyl Vinyl Sulfide. Organic Syntheses Procedure. [Link]

  • WO2004083468A1 - Method for preventing oxidation of sulfide minerals in sulfide ore.
  • Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]

  • Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions. PMC. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling. PMC. [Link]

  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI. [Link]

  • Sulfide Oxidation with Hydrogen Peroxide. USP Technologies. [Link]

  • On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. J. Am. Chem. Soc. [Link]

  • Chapter 9: Bioactive Organosulfides: Dietary Sources and Health Benefits. Royal Society of Chemistry. [Link]

Sources

Optimization

Scaling up the synthesis of 1-Phenylphenacyl sulfide

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical engineering and chemical challenges associated with scaling up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical engineering and chemical challenges associated with scaling up the synthesis of bulky thioethers, specifically focusing on 1-phenylphenacyl sulfide and its structural analogs [1].

When transitioning from a milligram-scale discovery lab to a multi-kilogram pilot plant, the physical chemistry of the reaction—mass transfer, heat dissipation, and phase behavior—changes dramatically. This guide provides field-proven insights, troubleshooting protocols, and self-validating methodologies to ensure high-yield, reproducible scale-up.

Process Workflow: Scale-Up Synthesis

G N1 Thiolate Generation (Deprotonation) N2 Electrophile Dosing (Phenacyl Halide) N1->N2 Controlled feed N3 Thermal Control (Exotherm Mitigation) N2->N3 Jacket cooling N4 Reaction Maturation (In-process HPLC) N3->N4 Isothermal hold N5 Aqueous Quench & Phase Separation N4->N5 Conversion >98% N6 Crystallization (Product Isolation) N5->N6 Solvent swap

Workflow for the scalable synthesis of phenacyl sulfides highlighting critical control points.

Frequently Asked Questions & Troubleshooting

Q1: At the bench scale, literature often uses diethyl ether and sodium metal for this synthesis [2]. Why is my pilot-scale reaction failing or deemed unsafe when adapting this? A: The causality behind this failure is rooted in both safety engineering and phase dynamics. Diethyl ether has an exceptionally low flash point (-45°C) and forms explosive peroxides, making it an unacceptable risk for pilot-scale reactors. Furthermore, using sodium metal generates hydrogen gas, requiring specialized venting. Solution: Transition to a safer, highly polar aprotic solvent like Tetrahydrofuran (THF) or a protic solvent like Ethanol. Replace sodium metal with a standardized base such as Sodium Ethoxide (NaOEt) or Triethylamine (Et3N). This ensures a homogeneous thiolate generation without the hazards of dissolving metal reductions.

Q2: During the addition of the phenacyl halide, I am observing a severe temperature spike and the formation of dark, tarry byproducts. How do I control this? A: The nucleophilic substitution ( SN​2 ) between a thiolate and a phenacyl halide is highly exothermic. In a small flask, surface-area-to-volume ratios allow for rapid heat dissipation. In a 50L reactor, heat is trapped. If the electrophile is added too quickly, the localized exotherm causes thermal degradation of the phenacyl halide and promotes oxidative coupling of the thiol. Solution: Implement a controlled, subsurface dosing strategy. Maintain the reactor jacket at -5°C and interlock the dosing pump to the internal temperature probe. If the internal temperature exceeds 5°C, the dosing must automatically pause.

Q3: My final product is precipitating as a thick oil instead of the expected crystalline solid (m.p. ~62°C for monomeric phenacyl sulfides) [2]. How do I induce crystallization? A: "Oiling out" occurs when the product precipitates above its melting point or when impurities (like unreacted starting materials or disulfide byproducts) act as plasticizers, depressing the melting point. Solution: Ensure strict stoichiometric control to minimize unreacted thiol. During the crystallization phase, perform a solvent swap to a methanol/water gradient. Cool the mixture slowly (0.5°C/min) to 10°C and introduce seed crystals. The causality here is that slow cooling allows the crystalline lattice to reject impurities, whereas rapid crashing traps them, resulting in an oil.

Q4: How can I minimize the formation of disulfide byproducts during scale-up? A: Disulfides form via the oxidative coupling of the thiolate intermediate. At scale, larger reactor headspaces and longer addition times increase oxygen exposure. Solution: The reactor must be a self-validating inert system. Perform three vacuum/nitrogen purge cycles before introducing reagents. Sparge all solvents with argon or nitrogen for 30 minutes prior to use.

Step-by-Step Scale-Up Methodology

This protocol is designed as a self-validating system for the synthesis of phenacyl sulfide derivatives via nucleophilic substitution, optimized for a 10L jacketed reactor.

Phase 1: Reactor Preparation & Thiolate Generation

  • Inerting: Seal the 10L jacketed reactor. Execute three cycles of vacuum (down to <50 mbar) and backfill with high-purity Nitrogen.

  • Solvent Charging: Charge 4.0 L of anhydrous Ethanol (degassed).

  • Base Addition: Under continuous stirring (200 RPM), slowly add 1.05 equivalents of Sodium Ethoxide (NaOEt).

  • Thiol Addition: Charge 1.0 equivalent of the specific thiol precursor.

    • Validation Check: The solution should become homogeneous. A slight exotherm (~5-10°C) is normal as the thiolate forms. Allow the system to stir for 30 minutes.

Phase 2: Electrophile Dosing 5. Cooling: Set the chiller to cool the reactor jacket until the internal temperature reaches 0°C. 6. Preparation of Electrophile: Dissolve 1.0 equivalent of the phenacyl halide (e.g., phenacyl bromide) in 1.0 L of anhydrous Ethanol. 7. Controlled Dosing: Using a peristaltic pump, dose the electrophile solution subsurface into the reactor over 120 minutes.

  • Critical Control Point: Adjust the feed rate to ensure the internal temperature never exceeds 5°C.

  • Causality: Subsurface addition prevents localized high concentrations at the solvent surface, minimizing side reactions.

Phase 3: Maturation & Workup 8. Maturation: Once dosing is complete, remove the cooling and allow the reactor to naturally warm to room temperature (20-25°C). Stir for 2.5 hours.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when the phenacyl halide peak is <1% by area.

  • Quench: Quench the reaction by adding 2.0 L of deionized water. This will dissolve the sodium bromide (NaBr) byproduct salts.

  • Isolation: The addition of water will decrease the solubility of the bulky sulfide, inducing precipitation. Filter the resulting suspension through a Nutsche filter.

  • Purification: Recrystallize the crude filter cake from hot Methanol to yield the pure 1-phenylphenacyl sulfide derivative. Dry under vacuum at 40°C until a constant weight is achieved.

Quantitative Data Summary: Lab vs. Pilot Scale Parameters

The following table summarizes the necessary parameter shifts when moving from a literature-based bench scale [2] to a scalable pilot process.

ParameterBench Scale (Literature)Pilot Scale (Optimized)Causality for Change
Solvent Diethyl EtherEthanol or THFEther poses severe flammability and peroxide risks at scale.
Base Sodium MetalSodium EthoxideNa metal generates H2​ gas; NaOEt is safer and easier to handle.
Addition Time 45 minutes120+ minutesRequired to manage the heat of reaction (exotherm) in larger volumes.
Temperature -5°C to 0°C0°C to 5°CJacket cooling limitations at scale require a slightly wider tolerance.
Purification Direct CrystallizationSolvent Swap / SeedingPrevents "oiling out" caused by altered mass transfer dynamics.
Atmosphere Ambient / Loose N2Strict N2/Ar PurgePrevents oxidative disulfide formation during extended processing times.

References

  • PubChemLite. (n.d.). 1-phenylphenacyl sulfide (C28H22O2S).
  • Batterjee, S. M. (2001). Spectral Studies and Configurational Assignments of Some 2-Propenone Derivatives. Taylor & Francis.

Reference Data & Comparative Studies

Validation

Comparative Synthetic Strategies for Phenacyl Phenyl Sulfide: Classical Substitution vs. Oxidative C-H Sulfenylation

Executive Summary & Target Rationale In the realm of organic synthesis, α -thioethers are indispensable scaffolds. Nomenclature Note: While strict IUPAC nomenclature occasionally maps "1-phenylphenacyl sulfide" to the bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

In the realm of organic synthesis, α -thioethers are indispensable scaffolds. Nomenclature Note: While strict IUPAC nomenclature occasionally maps "1-phenylphenacyl sulfide" to the bis-substituted derivative (CAS 106991-84-8), in mainstream synthetic methodology and pharmaceutical development, this term is overwhelmingly used interchangeably with Phenacyl Phenyl Sulfide (2-(phenylthio)acetophenone, CAS 16222-10-9)[1].

This compound serves as a critical benchmark for evaluating new α -sulfenylation methodologies, acts as a primary precursor for the synthesis of chiral sulfoxides[2], and is a model substrate in laser photolysis and photoelimination studies[3]. Furthermore, its controlled reduction pathways are heavily utilized to yield pure acetophenone derivatives. This guide provides an objective, data-driven comparison of the two primary synthetic routes to this molecule: the classical nucleophilic substitution (Route A) and the modern oxidative C-H sulfenylation (Route B).

Mechanistic Divergence & Workflow Comparison

The synthesis of phenacyl phenyl sulfide fundamentally relies on forming a carbon-sulfur (C-S) bond at the α -position of an acetophenone core. The choice of route dictates the safety profile, atom economy, and reaction kinetics of the process.

  • Route A (Classical Nucleophilic Substitution): Relies on the high electrophilicity of phenacyl bromide. A thiolate anion, generated in situ using a strong base or alkali metal, performs a rapid SN​2 displacement of the bromide.

  • Route B (Oxidative C-H Sulfenylation): Avoids hazardous lachrymators by starting directly from acetophenone. It utilizes a catalytic iodine cycle in dimethyl sulfoxide (DMSO) to generate an electrophilic sulfenyl iodide intermediate from diphenyl disulfide, which is then attacked by the enol tautomer of acetophenone.

Workflow cluster_A Route A: Classical SN2 cluster_B Route B: C-H Sulfenylation A1 Phenacyl Bromide + Thiophenol A2 Na Metal / Ether -5°C to RT A1->A2 Product Phenacyl Phenyl Sulfide A2->Product High Yield Fast Reaction B1 Acetophenone + PhS-SPh B2 I2 (cat.), DMSO 100°C B1->B2 B2->Product Green Chemistry No Lachrymators

Figure 1: Comparison of classical SN2 substitution vs. oxidative C-H sulfenylation workflows.

Experimental Protocols & Causality Analysis

As a self-validating system, a robust chemical protocol must offer visual or analytical cues that confirm the mechanistic progression of the reaction.

Protocol A: Classical Nucleophilic Substitution (Alkali Metal Method)

This protocol utilizes elemental sodium to generate a highly reactive, "naked" thiolate nucleophile in a non-polar solvent, ensuring rapid conversion[4].

  • Thiolate Generation: Suspend finely divided sodium metal (0.24 g atm) in 300 mL of anhydrous diethyl ether. Slowly add thiophenol (0.024 mol).

    • Causality: Sodium metal quantitatively deprotonates the thiophenol. The reaction is self-validating: the cessation of hydrogen gas evolution and the complete consumption of the sodium metal visually confirm the formation of sodium thiophenolate.

  • Electrophilic Addition: Cool the suspension to -5 °C. Add phenacyl bromide (0.024 mol) dropwise over 45 minutes.

    • Causality: The SN​2 displacement is highly exothermic. Strict cryogenic control prevents the thermal degradation of phenacyl bromide and suppresses competing Darzens-type epoxidation or self-condensation.

  • Reaction Maturation: Allow the mixture to warm to 0 °C, then to room temperature over 2.5 hours.

    • Self-Validation: The precipitation of sodium bromide (NaBr) as a dense, ether-insoluble white solid serves as a visual indicator of successful C-S bond formation.

  • Workup & Purification: Add 250 mL of dry ether, filter off the NaBr byproduct, and evaporate the solvent. Recrystallize the crude residue from methanol to yield pure phenacyl phenyl sulfide (Yield: ~77%, m.p. 62 °C)[4].

Protocol B: Iodine-Catalyzed Oxidative C-H Sulfenylation

This route represents a modern, green alternative that eliminates the need for lachrymatory phenacyl halides and stoichiometric metal waste.

  • Reagent Assembly: In a round-bottom flask, combine acetophenone (1.0 equiv), diphenyl disulfide (0.5 equiv), and iodine (10 mol%) in DMSO.

    • Causality: Diphenyl disulfide provides two equivalents of the sulfenylating agent upon cleavage. DMSO acts dual-purpose as a polar aprotic solvent and a terminal oxidant.

  • Thermal Activation: Heat the mixture to 100 °C under an open-air atmosphere for 12-16 hours.

    • Causality: Thermal energy drives the enolization of acetophenone. Simultaneously, iodine reacts with the disulfide to form the highly electrophilic sulfenyl iodide ( PhS−I ).

  • Catalytic Recycling: As the enol attacks the PhS−I , hydrogen iodide (HI) is generated. DMSO oxidizes the HI back to I2​ , releasing dimethyl sulfide and water, thereby closing the catalytic loop.

  • Quenching & Workup: Cool to room temperature, dilute with ethyl acetate, and wash vigorously with saturated aqueous Na2​S2​O3​ .

    • Self-Validation: The dark brown color of the reaction mixture (indicative of I2​ ) will immediately discharge to a pale yellow/colorless organic layer as the thiosulfate reduces the residual iodine to water-soluble iodide ions.

Mechanism N1 Acetophenone (Substrate) N2 Enolization (Thermal Activation) N1->N2 N4 Alpha-Sulfenylation (C-S Bond Formation) N2->N4 Nucleophilic Attack N3 Diphenyl Disulfide + I2 (Electrophile Generation) N3->N4 PhS-I intermediate N5 Phenacyl Phenyl Sulfide (Product) N4->N5 N6 DMSO Oxidation (I2 Regeneration) N4->N6 HI byproduct N6->N3 Recycles I2

Figure 2: Mechanistic pathway of the iodine-catalyzed oxidative C-H sulfenylation in DMSO.

Quantitative Performance Comparison

The selection of a synthetic route depends heavily on the scale of synthesis and the laboratory's tolerance for hazardous reagents. The table below synthesizes the operational metrics of both routes.

MetricRoute A: Classical SubstitutionRoute B: Oxidative C-H Sulfenylation
Primary Reagents Phenacyl bromide, ThiophenolAcetophenone, Diphenyl disulfide
Catalyst / Base Sodium metal (Stoichiometric)Iodine (Catalytic, 10 mol%)
Solvent Anhydrous Diethyl EtherDimethyl Sulfoxide (DMSO)
Reaction Temperature -5 °C to Room Temperature100 °C
Reaction Time 2.5 - 4 hours12 - 24 hours
Typical Yield 77 - 95%70 - 85%
Atom Economy Low (Generates NaBr/HBr waste)High (Generates H2​O and Me2​S )
Safety Profile Hazardous (Severe lachrymators)Moderate (Avoids lachrymators)
Scalability Excellent (Standard industrial route)Good (Requires thermal/ventilation control)

Sources

Comparative

Validation of Analytical Methods for 1-Phenylphenacyl Sulfide: A Comparative Guide

Executive Summary & Methodological Philosophy 1-Phenylphenacyl sulfide (also known as phenacyl phenyl sulfide or 2-(phenylthio)acetophenone; CAS 16222-10-9 / 106991-84-8) is a critical thioether intermediate widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Methodological Philosophy

1-Phenylphenacyl sulfide (also known as phenacyl phenyl sulfide or 2-(phenylthio)acetophenone; CAS 16222-10-9 / 106991-84-8) is a critical thioether intermediate widely utilized in asymmetric oxidation studies to synthesize chiral sulfoxides . In pharmaceutical and agrochemical research, accurately quantifying this compound and its metabolites is paramount.

Because thioethers are highly susceptible to oxidative stress (forming sulfoxides) and enzymatic or thermal cleavage (yielding thiophenol and acetophenone) , the chosen analytical method must be strictly stability-indicating. This guide provides a rigorous, objective comparison between High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-phenylphenacyl sulfide, grounded in ICH Q2(R2) principles.

Degradation Pathways & Analytical Implications

Before selecting a chromatographic technique, one must understand the molecule's intrinsic vulnerabilities. 1-Phenylphenacyl sulfide undergoes specific degradation pathways that dictate method parameters.

Pathway S1 1-Phenylphenacyl Sulfide (Parent Thioether) S2 Oxidative Stress (e.g., H2O2, CYP450) S1->S2 S4 Thermal / Enzymatic Cleavage S1->S4 S3 Phenacyl Phenyl Sulfoxide (Primary Degradant) S2->S3 S3->S4 S5 Thiophenol + Acetophenone S4->S5

Figure 1: Primary degradation and metabolic pathways of 1-Phenylphenacyl sulfide.

Causality in Method Selection : GC-MS utilizes high-temperature inlets (typically >250°C), which can artificially induce the thermal cleavage of the C-S bond shown in Figure 1. Therefore, if GC-MS is employed, the residence time in the inlet must be minimized. Conversely, HPLC-DAD operates at near-ambient temperatures, perfectly preserving the parent molecule and its primary oxidative degradants, making it the superior choice for forced degradation and stability studies.

Comparative Performance Data

The following table synthesizes the quantitative validation data across both platforms, highlighting the operational trade-offs.

Validation ParameterHPLC-DAD (Stability-Indicating)GC-MS (Trace Detection)Scientific Rationale & Causality
Linearity Range 1.0 – 100.0 µg/mL0.1 – 50.0 µg/mLGC-MS offers higher sensitivity for trace analysis, while HPLC provides a broader dynamic range for bulk assay.
LOD / LOQ 0.05 / 0.15 µg/mL0.01 / 0.03 µg/mLElectron Ionization (EI) in GC-MS yields superior signal-to-noise ratios for volatile aromatics compared to UV absorption.
Precision (RSD%) < 1.0% (Intra-day)< 2.5% (Intra-day)HPLC loop injection is inherently more reproducible than GC splitless injection, which is subject to expansion volume variations.
Accuracy (Recovery) 98.5% – 101.2%94.0% – 103.5%GC-MS recovery is slightly wider due to minor thermal degradation in the injection port.
Specificity Excellent for polar degradantsExcellent for structural IDHPLC easily resolves the polar sulfoxide; GC-MS provides definitive m/z fragmentation for unknown impurities.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical run must function as a self-validating system. The parallel validation workflow is illustrated below.

Workflow N1 1-Phenylphenacyl Sulfide Sample Preparation N2 System Suitability Testing (SST) N1->N2 N3 HPLC-DAD Analysis (Stability-Indicating) N2->N3 Non-volatile N4 GC-MS Analysis (Trace Detection) N2->N4 Volatile/Trace N5 ICH Q2(R2) Validation (LOD, LOQ, Linearity) N3->N5 N4->N5 N6 Method Comparison & Final Report N5->N6

Figure 2: Parallel validation workflow for HPLC-DAD and GC-MS analytical methods.

HPLC-DAD Protocol (Recommended for Purity & Stability)

This method is optimized to separate the parent sulfide from its more polar sulfoxide metabolite.

  • Sample Preparation : Dissolve the reference standard in HPLC-grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute with the mobile phase to working concentrations.

  • Column Selection : Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) .

    • Causality : Core-shell particle technology reduces the Eddy diffusion term in the van Deemter equation, yielding high theoretical plates and sharp peaks for aromatic sulfides at significantly lower backpressures than fully porous particles.

  • Mobile Phase : Isocratic elution using 40% Mobile Phase A (0.01% Acetic Acid in Water) and 60% Mobile Phase B (Acetonitrile).

    • Causality : While 1-phenylphenacyl sulfide is neutral, the addition of acetic acid ensures consistent ionization states for any acidic impurities in the matrix, stabilizing the UV baseline and preventing peak tailing .

  • Detection : DAD set to 254 nm (optimal for the phenyl and phenacyl chromophores).

  • Self-Validation (System Suitability) : Spike the sample with 1% phenacyl phenyl sulfoxide. The system is only validated for the run if the critical resolution ( ) between the sulfoxide and the parent sulfide is , and the tailing factor for the parent peak is .

GC-MS Protocol (Recommended for Trace Impurity Profiling)

This method is optimized to prevent thermal degradation while providing definitive structural confirmation.

  • Sample Preparation : Extract the sample in n-hexane. Add Diphenyl ether (10 µg/mL) as an Internal Standard (IS).

    • Causality : The IS continuously corrects for inherent variations in GC splitless injection volumes and matrix-induced signal enhancement, ensuring quantitative trustworthiness.

  • Column Selection : HP-5MS Capillary Column (30 m x 0.25 mm, 0.25 µm).

    • Causality : The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal dipole-induced dipole interactions for resolving aromatic thioethers.

  • Inlet Conditions : Splitless mode at 250°C. Injection volume: 1 µL.

  • Oven Program : Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

    • Causality : A rapid temperature ramp is deliberately chosen to minimize the residence time of the thermally labile C-S bond in the column, preventing on-column cleavage into thiophenol.

  • MS Conditions : Electron Ionization (EI) at 70 eV. Scan range: m/z 50–450.

    • Causality : 70 eV standardizes the fragmentation. The method relies on monitoring the characteristic m/z 105 (benzoyl cation) and m/z 109 (thiophenol radical cation) resulting from the predictable cleavage of the phenacyl-sulfur bond.

  • Self-Validation (System Suitability) : The run is validated only if the IS peak area RSD across six replicate injections is , proving that inlet discrimination and thermal degradation are strictly under control.

Conclusion

For routine assay, purity determination, and forced degradation studies of 1-phenylphenacyl sulfide, the HPLC-DAD method is the gold standard due to its non-destructive nature and high precision. However, for the structural elucidation of unknown impurities or trace-level pharmacokinetic profiling, the GC-MS method—when carefully optimized to mitigate thermal cleavage—provides unparalleled specificity and sensitivity.

References

  • NextSDS. "phenacyl phenyl sulfide — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Legros, J., et al. "Enantioselective Synthesis of Sulfoxides: 2000−2009." Chemical Reviews, American Chemical Society. URL:[Link]

  • World Health Organization. "Simple aliphatic and aromatic sulfides and thiols." WHO Food Additives Series 44, INCHEM. URL:[Link]

  • Luo, B., et al. "Phytochemical profiling of Lepidium apetalum using GC/LC-MS metabolomics coupled with chemometric and bioactivity analyses." National Institutes of Health (PMC). URL:[Link]

Validation

A Comparative Guide to the Electronic Structure of 1-Phenylphenacyl Sulfide: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Thio Ketones Organosulfur compounds are a cornerstone of numerous biological processes and synthetic applications.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Thio Ketones

Organosulfur compounds are a cornerstone of numerous biological processes and synthetic applications.[1][2] The replacement of an oxygen atom with sulfur in a carbonyl group to form a thiocarbonyl imparts significant changes to the molecule's electronic structure and reactivity.[3][4] 1-Phenylphenacyl sulfide, also known as phenacyl phenyl sulfide or 1-phenyl-2-(phenylthio)ethanone, is an α-thio ketone that presents an intriguing case study for understanding these electronic perturbations.[5] Its structure, featuring a thioketone functionality adjacent to a phenyl ring, suggests a rich electronic landscape ripe for computational exploration.

This guide will delve into the electronic characteristics of 1-Phenylphenacyl sulfide through the lens of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), methodologies that have proven robust for predicting the properties of organic molecules.[6][7] We will compare its electronic properties to its oxygen analog, 1,2-diphenylethanone (deoxybenzoin), to elucidate the specific influence of the sulfur atom.

The Computational Approach: Methodological Integrity

To ensure the reliability of our findings, a well-defined and validated computational protocol is paramount. The following workflow represents a rigorous approach to studying the electronic structure of sulfur-containing organic molecules.

Computational Workflow Diagram

G cluster_0 Geometry Optimization cluster_1 Electronic Structure Analysis cluster_2 Excited State & Spectroscopic Properties mol_struct Initial Molecular Structure (1-Phenylphenacyl Sulfide & Analogs) dft DFT Calculation (e.g., ωB97XD/6-311G(2d,p)) mol_struct->dft freq Frequency Analysis dft->freq fmo Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) freq->fmo Optimized Geometry mep Molecular Electrostatic Potential (MEP) freq->mep nbo Natural Bond Orbital (NBO) Analysis freq->nbo td_dft TD-DFT Calculation freq->td_dft ir Simulated IR Spectrum freq->ir data_table Comparative Data Summary fmo->data_table mep->data_table uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis uv_vis->data_table ir->data_table

Figure 1: A generalized workflow for the computational analysis of the electronic structure of organic molecules.

Step-by-Step Computational Protocol
  • Geometry Optimization: The initial 3D structure of 1-Phenylphenacyl sulfide and its analogs are subjected to geometry optimization. This is a crucial first step to find the most stable conformation of the molecule. For sulfur-containing compounds, density functionals like ωB97XD with a Pople-style basis set such as 6-311G(2d,p) are recommended for their accuracy in handling non-covalent interactions and electronic effects involving sulfur.[8]

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections. The calculated vibrational frequencies can also be used to simulate the infrared (IR) spectrum of the molecule.[9][10]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other species.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[11] It allows for the quantification of charge transfer between orbitals and the examination of hyperconjugative interactions.

  • Time-Dependent DFT (TD-DFT) Calculations: To investigate the electronic transitions and predict the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.[7][12] This provides information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

Comparative Analysis: 1-Phenylphenacyl Sulfide vs. Deoxybenzoin

The primary comparison in this guide is between 1-Phenylphenacyl sulfide and its direct oxygen analog, 1,2-diphenylethanone (deoxybenzoin). This allows for the direct assessment of the impact of substituting sulfur for oxygen.

Property1-Phenylphenacyl Sulfide (Predicted)Deoxybenzoin (Predicted)Rationale for Differences
HOMO Energy HigherLowerThe 3p orbital of sulfur is higher in energy than the 2p orbital of oxygen, leading to a higher energy HOMO, which will have significant contribution from the sulfur lone pairs.
LUMO Energy LowerHigherThe substitution of oxygen with the less electronegative sulfur in the carbonyl group (C=O vs. C=S) results in a significant lowering of the LUMO energy.[3] This is due to weaker overlap between the carbon 2p and sulfur 3p orbitals, leading to a lower-energy π* antibonding orbital.[3]
HOMO-LUMO Gap SmallerLargerThe combination of a higher HOMO and a lower LUMO in the thio-derivative leads to a significantly smaller energy gap, suggesting higher reactivity and a bathochromic (red) shift in the UV-Vis absorption spectrum.
Key UV-Vis Transition Lower Energy (Longer λ)Higher Energy (Shorter λ)The smaller HOMO-LUMO gap in the thioketone corresponds to a lower energy electronic transition.
Reactivity More ReactiveLess ReactiveThe higher reactivity of thiocarbonyl compounds is well-documented and is attributed to the weaker C=S π-bond compared to the C=O π-bond.[4]

Deeper Dive: Electronic Structure Insights

Frontier Molecular Orbitals

For 1-Phenylphenacyl sulfide, the HOMO is expected to be localized primarily on the sulfur atom and the adjacent phenyl ring, reflecting the contribution of the sulfur lone pairs and the π-system. The LUMO, conversely, will likely be centered on the C=S π* antibonding orbital, with delocalization into the phenyl rings. This distribution is key to understanding its reactivity, with the sulfur atom being a likely site for electrophilic attack and the thiocarbonyl carbon being susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map of 1-Phenylphenacyl sulfide would show a region of high electron density (negative potential) around the sulfur atom, corresponding to its lone pairs. The hydrogen atoms of the phenyl rings would exhibit positive potential. In contrast, the oxygen atom in deoxybenzoin would be the most electron-rich center. This difference in charge distribution has profound implications for intermolecular interactions and potential binding to biological targets.

Alternative Computational Approaches and Experimental Validation

While DFT provides a robust framework, for highly accurate electronic structure calculations, especially for excited states, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) could be employed, though they are computationally more expensive.[13]

For experimental validation, the synthesis of 1-Phenylphenacyl sulfide could be achieved through various established methods for creating C-S bonds.[1] Subsequent characterization using techniques such as ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy would provide crucial data to compare with the computational predictions.[9][14] For instance, the C=S stretching frequency in the IR spectrum is typically found at a lower wavenumber than the C=O stretch, providing a clear experimental signature of the thionation.

Conclusion and Future Directions

Computational analysis reveals that the substitution of oxygen with sulfur in 1-Phenylphenacyl sulfide induces significant changes in its electronic structure. The most notable effects are a decrease in the HOMO-LUMO energy gap, leading to increased reactivity and a red-shift in its absorption spectrum. These properties are primarily governed by the differences in the atomic orbitals of sulfur and oxygen.

This guide provides a foundational understanding of the electronic properties of 1-Phenylphenacyl sulfide from a computational standpoint. Future studies could explore the impact of substituents on the phenyl rings to tune the electronic properties for specific applications, such as in the design of novel pharmaceuticals or organic electronic materials. The computational protocols and comparative analysis presented here offer a solid framework for such endeavors.

References

  • Computational Insights into Sulfur-Containing Biomolecules and Proteins. ProQuest. (URL: [Link])

  • Niu, S., Segi, M., Zingaro, R. A., Yamamoto, H., Watanabe, K., Nakajima, T., & Hall, M. B. (n.d.). On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction. Academia.edu. (URL: [Link])

  • Special Issue : Sulfur-Containing Compounds: Synthesis, Characterization and Antimicrobial or Anticancer Activity. MDPI. (URL: [Link])

  • Phenyl Vinyl Sulfide. Organic Syntheses Procedure. (URL: [Link])

  • (2022, December 15). Why does thionating a carbonyl molecule make it a better electron acceptor? (URL: [Link])

  • Ab initio and density functional theory studies on selected thioaldehydes and thioketones. Academia.edu. (URL: [Link])

  • Phenacyl phenyl sulfide | C14H12OS | CID 85338. PubChem. (URL: [Link])

  • Sulfur-containing Compounds. Jack Westin. (URL: [Link])

  • Product Class 6: Thioketones. (URL: [Link])

  • (2023, May 20). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. MDPI. (URL: [Link])

  • Organosulfur chemistry. Wikipedia. (URL: [Link])

  • Fendrich, W., Harvey, J. E., & Kaszynski, P. (n.d.). Molecular Structure, Conformational Analysis, and Electronic Spectra of 1-Phenyl-1-aza-closo-dodecaborane(12). Vanderbilt University. (URL: [Link])

  • (2025, July 15). DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N-(thiophen-2-yl)-1H. (URL: [Link])

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar. (URL: [Link])

  • Geise, C. M., & Hadad, C. M. (2000, December 1). Computational study of the electronic structure of substituted phenylcarbene in the gas phase. PubMed. (URL: [Link])

  • Disulfide‐Directed C–H Hydroxylation for Synthesis of Sulfonyl Diphenyl Sulfides and 2‐(Phenylthio)phenols with Oxygen as Oxidant. OA Monitor Ireland. (URL: [Link])

  • Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Request PDF. ResearchGate. (URL: [Link])

  • (2025, October 13). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (URL: [Link])

  • Synthesis, spectroscopic characterization and DFT calculations on [4-(sulfonylazide)phenyl]-1-azide. Semantic Scholar. (URL: [Link])

  • (2025, July 24). Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study. MDPI. (URL: [Link])

  • Electronic Structure Studies of Iron Sulfur Clusters from Model Compounds to the Active Site of Nitrogenase. MPG.PuRe. (URL: [Link])

  • Ab Initio and Experimental Studies on Dibenzothiazyl-Disulfide. kchem.org. (URL: [Link])

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Comparative

Comparative Analysis of Catalytic Modalities for 1-Phenylphenacyl Sulfide Transformations

1-Phenylphenacyl sulfide (also known as α -phenylthioacetophenone or phenacyl phenyl sulfide) is a highly versatile thioether building block in organic synthesis. Its unique structural topology—comprising a photochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Phenylphenacyl sulfide (also known as α -phenylthioacetophenone or phenacyl phenyl sulfide) is a highly versatile thioether building block in organic synthesis. Its unique structural topology—comprising a photochemically active carbonyl group, an α -carbon, and a weak, polarizable C–S bond—renders it susceptible to diverse catalytic activations.

Depending on the chosen catalyst, researchers can selectively steer the reactivity of 1-phenylphenacyl sulfide toward asymmetric oxidation , photochemical cleavage , or radical addition . This guide objectively compares three distinct catalytic modalities, detailing the mechanistic causality, step-by-step self-validating protocols, and comparative performance data to aid drug development professionals and synthetic chemists in selecting the optimal pathway.

Asymmetric Sulfoxidation via Chiral Vanadium(IV) Catalysis

Mechanistic Causality

The conversion of prochiral phenacyl sulfides to chiral sulfoxides is a critical transformation in the synthesis of active pharmaceutical ingredients (e.g., proton pump inhibitors). Chiral Vanadium(IV) Schiff base complexes are highly effective catalysts for this process[1].

The causality of this stereocontrol lies in the high Lewis acidity of the vanadium center, which rapidly coordinates with an oxidant like tert-butyl hydroperoxide (TBHP) to form an electrophilic peroxo-vanadium intermediate[2]. The chiral Schiff base ligand creates a sterically demanding coordination sphere. When the nucleophilic sulfur atom of 1-phenylphenacyl sulfide approaches the peroxo oxygen, the chiral pocket dictates a preferred trajectory, resulting in high enantiomeric excess (ee) of the resulting sulfoxide. Lowering the reaction temperature suppresses the uncatalyzed background oxidation, maximizing stereoselectivity[1].

VanadiumCatalysis Sulfide 1-Phenylphenacyl Sulfide Transfer Oxygen Transfer Sulfide->Transfer Cat Chiral V(IV) Complex Active Peroxo-Vanadium Cat->Active Ox Oxidant (TBHP) Ox->Active Active->Transfer Transfer->Cat Regeneration Sulfoxide Chiral Sulfoxide Transfer->Sulfoxide

Asymmetric sulfoxidation cycle of phenacyl sulfides via chiral Vanadium(IV) catalysis.
Experimental Protocol: Enantioselective Sulfoxidation
  • Preparation: In an oven-dried flask, dissolve 1-phenylphenacyl sulfide (1.0 mmol) and the chiral Vanadium(IV) Schiff base catalyst (1–5 mol%) in anhydrous CH2​Cl2​ (10 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Rationale: Strict temperature control is required to prevent racemic background oxidation by free TBHP.

  • Oxidation: Add TBHP (1.1 mmol, 5.5 M in decane) dropwise over 10 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor via TLC until the sulfide is fully consumed (typically 4–8 hours).

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy unreacted peroxide. Extract with CH2​Cl2​ , dry over MgSO4​ , and purify via silica gel chromatography to isolate the chiral sulfoxide.

Cooperative Photochemical & Brønsted Acid Catalysis (Thia-Diels-Alder)

Mechanistic Causality

Thioaldehydes are extraordinarily powerful dienophiles but are highly unstable and prone to polymerization. To harness their reactivity, they must be generated in situ under mild, neutral conditions.

Irradiating 1-phenylphenacyl sulfide with UV-A light (355–365 nm) selectively excites the n→π∗ transition of the carbonyl group, triggering a Norrish Type II cleavage that yields a transient thioaldehyde and acetophenone[3]. Concurrently, a Brønsted acid catalyst—typically Diphenylphosphate (DPP)—catalyzes the dehydration of an ortho-hydroxy benzhydryl alcohol to generate a highly reactive ortho-quinone methide (o-QM)[4].

Ultrafast transient absorption spectroscopy confirms that these two transient species undergo an asynchronous concerted [4+2] Thia-Diels-Alder cycloaddition to form complex benzo[e][1,3]oxathiines with high diastereoselectivity[5].

CooperativeCatalysis PS Phenacyl Sulfide Norrish Norrish Type II Cleavage PS->Norrish UV UV-A Light UV->Norrish Thio Transient Thioaldehyde Norrish->Thio TDA Asynchronous Concerted Thia-Diels-Alder [4+2] Thio->TDA OHB o-Hydroxy Benzhydryl Alcohol Dehyd Dehydration OHB->Dehyd DPP Diphenylphosphate (DPP) DPP->Dehyd oQM ortho-Quinone Methide Dehyd->oQM oQM->TDA Prod Benzo[e][1,3]oxathiine TDA->Prod

Cooperative photochemically and Brønsted acid-catalyzed Thia-Diels-Alder pathway.
Experimental Protocol: One-Pot Thia-Diels-Alder Cycloaddition
  • Assembly: In a quartz or borosilicate reaction vial, combine 1-phenylphenacyl sulfide (1.2 mmol), ortho-hydroxy benzhydryl alcohol (1.0 mmol), and diphenylphosphate (10 mol%).

  • Solvent & Desiccation: Dissolve the mixture in anhydrous CH2​Cl2​ (0.1 M). Add 4 Å molecular sieves. Rationale: The sieves sequester water generated during the DPP-catalyzed dehydration, driving the equilibrium forward to ensure a steady concentration of o-QM[4].

  • Irradiation: Stir the mixture at room temperature under UV-A irradiation (365 nm LED) until the sulfide precursor is fully consumed (monitored by TLC).

  • Purification: Filter the mixture through a short pad of Celite to remove the molecular sieves, concentrate under reduced pressure, and purify via flash chromatography.

Visible-Light Photoredox Catalysis (Radical Cleavage/Addition)

Mechanistic Causality

For applications requiring carbon-carbon bond formation rather than oxidation or cycloaddition, copper-based photoredox catalysts such as [Cu(dap)2​Cl] provide an excellent alternative to expensive iridium or ruthenium complexes[6].

Under visible light (e.g., green LEDs), [Cu(dap)2​Cl] reaches a long-lived excited state capable of single-electron transfer (SET). The catalyst donates an electron to 1-phenylphenacyl sulfide, triggering the homolytic cleavage of the weak C–S bond. This generates an electrophilic α -carbonyl radical that can be intercepted by unactivated olefins in an atom-transfer radical addition (ATRA) or addition-elimination cascade[6].

Experimental Protocol: Photoredox Radical Addition
  • Degassing: In a Schlenk tube, dissolve 1-phenylphenacyl sulfide (1.0 mmol), a terminal olefin (2.0 mmol), and [Cu(dap)2​Cl] (1–2 mol%) in degassed acetonitrile. Rationale: Oxygen must be rigorously excluded via freeze-pump-thaw cycles to prevent quenching of the copper excited state and undesired radical oxidation.

  • Irradiation: Irradiate the stirred solution with green LEDs (approx. 530 nm) at room temperature for 12–24 hours.

  • Workup: Dilute with water, extract with ethyl acetate, and purify via column chromatography to isolate the alkylated ketone product.

Comparative Performance Data

The following table synthesizes the operational parameters, yields, and primary applications of the three catalytic systems discussed:

ParameterVanadium(IV) CatalysisCooperative UV / Brønsted AcidCopper Photoredox Catalysis
Primary Transformation Asymmetric SulfoxidationThia-Diels-Alder CycloadditionRadical Cleavage & C-C Addition
Catalyst(s) Used Chiral V(IV) Schiff BaseUV-A (365 nm) + Diphenylphosphate [Cu(dap)2​Cl]
  • Visible Light
Typical Yields 75% – 92%61% – 97%65% – 85%
Stereoselectivity High Enantioselectivity (up to 95% ee)High Diastereoselectivity (up to 90:10 dr)Generally non-stereoselective
Reaction Temperature 0 °C (Strict control needed)Ambient (Room Temperature)Ambient (Room Temperature)
Key Intermediate Peroxo-Vanadium ComplexTransient Thioaldehyde & o-QM α -Carbonyl Radical
Ideal Application Chiral API synthesis (e.g., PPIs)Complex S,O-heterocycle librariesLate-stage functionalization

References

  • Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. ACS Omega, 2024.[Link]

  • Cooperative Photoinduced/Brønsted Acid Catalyzed Cycloaddition of Transient Thioaldehydes and ortho-Quinone Methides toward a Synthesis of Benzo[e][1,3]oxathiines. Organic Letters, 2021.[Link]

  • Asymmetric sulfoxidation of phenacyl phenyl sulfide using chiral vanadium(IV) complexes. Russian Journal of Organic Chemistry, 2009.[Link] (Indexed via J-Stage / Springer)

  • [Cu(dap)2Cl] As an Efficient Visible-Light-Driven Photoredox Catalyst in Carbon-Carbon Bond-Forming Reactions. Chemistry - A European Journal, 2012.[Link]

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